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  • Product: 3-Chloro-5-methoxy-4-propoxybenzaldehyde
  • CAS: 832674-55-2

Core Science & Biosynthesis

Foundational

3-Chloro-5-methoxy-4-propoxybenzaldehyde (CMPB): A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Application

Executive Summary In advanced pharmaceutical intermediate synthesis, the precise control of aromatic substitution patterns is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of target molecules....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced pharmaceutical intermediate synthesis, the precise control of aromatic substitution patterns is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of target molecules. 3-Chloro-5-methoxy-4-propoxybenzaldehyde (CMPB) is a highly specialized, tri-substituted aromatic building block[1]. Characterized by its unique halogenated dialkoxy-aryl scaffold, it serves as a foundational intermediate for synthesizing active pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and phosphodiesterase (PDE) modulators.

This whitepaper provides an authoritative overview of CMPB’s physicochemical properties, field-proven synthetic methodologies, and downstream functionalization strategies. As a self-validating guide, it is designed to equip process chemists and drug development professionals with the mechanistic insights required to scale and characterize this critical intermediate.

Molecular Architecture & Physicochemical Properties

The molecular architecture of CMPB features an electron-withdrawing chlorine atom paired with two electron-donating alkoxy groups (methoxy and propoxy). This specific substitution pattern creates a distinct electronic "push-pull" effect across the aromatic ring, which finely tunes the electrophilicity of the formyl carbon. This electronic balance is a critical parameter when designing subsequent nucleophilic addition reactions or controlled oxidations.

Quantitative physicochemical data is summarized below to aid in solvent selection, extraction profiling, and chromatographic method development.

Table 1: Physicochemical & Structural Properties
PropertyValue
Chemical Name 3-Chloro-5-methoxy-4-propoxybenzaldehyde
CAS Registry Number 832674-55-2[1][2]
Molecular Formula C₁₁H₁₃ClO₃[3]
Molecular Weight 228.67 g/mol [2][3]
Monoisotopic Mass 228.055 Da[4]
Topological Polar Surface Area (TPSA) ~35.5 Ų[5]
Hydrogen Bond Donors / Acceptors 0 / 3[5]
Rotatable Bonds 5[5]

Synthetic Pathways & Mechanistic Insights

The most efficient, scalable, and regioselective route to CMPB utilizes 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (commonly known as 5-chlorovanillin, CAS: 19463-48-0) as the primary starting material[6]. The transformation relies on an SN​2 O-alkylation.

G SM 5-Chlorovanillin (CAS: 19463-48-0) Reagents 1-Bromopropane, K2CO3 DMF, 80°C, 4h SM->Reagents Alkylation Product 3-Chloro-5-methoxy- 4-propoxybenzaldehyde Reagents->Product SN2 Substitution Purification Aqueous Workup & Silica Gel Chromatography Product->Purification Isolation

Synthetic workflow for CMPB via SN2 alkylation of 5-chlorovanillin.

Experimental Protocol: Regioselective O-Alkylation
  • Objective: Quantitative conversion of 5-chlorovanillin to CMPB without inducing aldehyde degradation.

  • Reagents: 3-Chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq), 1-Bromopropane (1.2 eq), Potassium carbonate ( K2​CO3​ , 1.5 eq), anhydrous N,N-Dimethylformamide (DMF, 0.5 M).

Step-by-Step Methodology:

  • Initiation: Charge a flame-dried reactor with 5-chlorovanillin and anhydrous DMF under an inert argon atmosphere.

    • Causality: Anhydrous conditions are strictly required to prevent the competing hydrolysis of 1-bromopropane into 1-propanol, which would deplete the alkylating agent and stall the reaction.

  • Deprotonation: Add finely milled K2​CO3​ in one portion. Stir at ambient temperature for 30 minutes.

    • Causality: The phenol proton is highly acidic due to the electron-withdrawing chloro and formyl groups. K2​CO3​ is selected as a mild, insoluble base that quantitatively generates the reactive phenoxide without triggering the Cannizzaro reaction (disproportionation of the aldehyde), a common side-reaction when stronger bases like NaOH are utilized.

  • Alkylation: Introduce 1-bromopropane dropwise. Elevate the internal temperature to 80°C and agitate for 4 hours.

    • Causality: Thermal energy is required to overcome the steric hindrance imposed by the bulky ortho-chloro and ortho-methoxy groups flanking the phenoxide oxygen during the SN​2 transition state. DMF, a polar aprotic solvent, leaves the phenoxide nucleophile unsolvated and highly reactive.

  • Quench & Extraction: Cool the mixture to 20°C, quench with deionized water, and extract with Ethyl Acetate (3x). Wash the combined organic layers with a 5% aqueous Lithium Chloride ( LiCl ) solution.

    • Causality: The LiCl wash is a critical process step; it effectively partitions residual DMF into the aqueous phase, preventing solvent carryover that would otherwise co-elute during chromatography.

  • Purification: Dry the organic phase over anhydrous MgSO4​ , concentrate in vacuo, and purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).

Analytical Characterization & Self-Validation Protocols

A robust chemical process must be a self-validating system. To ensure the structural integrity and purity of the synthesized CMPB, the following analytical benchmarks must be rigorously met:

In-Process Control (IPC)
  • Thin-Layer Chromatography (TLC): Using a 3:1 Hexane/EtOAc mobile phase, the reaction progress is easily monitored. The starting phenoxide remains near the baseline (due to strong hydrogen bonding), while the fully alkylated CMPB product elutes significantly higher ( Rf​≈0.6 ) due to the loss of the polar hydroxyl group.

Post-Isolation Validation
  • 1 H NMR Spectroscopy ( CDCl3​ ): Validation requires the complete disappearance of the broad phenolic -OH peak ( ∼6.0 ppm). Successful alkylation is confirmed by the appearance of the distinct propoxy signature: a triplet at ∼4.1 ppm ( −OCH2​− ), a sextet at ∼1.8 ppm ( −CH2​− ), and a triplet at ∼1.0 ppm ( −CH3​ ). The aldehyde proton remains a sharp singlet at ∼9.8 ppm.

  • Mass Spectrometry (ESI-MS): The spectrum must exhibit the [M+H]+ parent ion at m/z 229.06. Crucially, it must be accompanied by the characteristic M+2 isotope peak at m/z 231.06 at approximately 33% relative intensity, definitively confirming the presence of a single chlorine atom ( 35Cl and 37Cl isotopes).

Downstream Applications & Functionalization

CMPB is rarely the final therapeutic agent; rather, the formyl group serves as a highly versatile electrophilic handle for downstream API construction.

App CMPB CMPB (Aldehyde Core) Oxidation NaClO2, NaH2PO4 (Pinnick Oxidation) CMPB->Oxidation API Precursor RedAmin NaBH(OAc)3, R-NH2 (Reductive Amination) CMPB->RedAmin Pharmacophore Acid 3-Chloro-5-methoxy- 4-propoxybenzoic acid Oxidation->Acid API Precursor Amine Substituted Benzylamine (API Scaffold) RedAmin->Amine Pharmacophore

Downstream functionalization of CMPB into benzoic acid and benzylamine scaffolds.

Oxidation to Benzoic Acid Derivatives

CMPB is frequently oxidized to 3-chloro-5-methoxy-4-propoxybenzoic acid [7]. This transformation is a patented process utilized extensively in the synthesis of substituted benzoic acids for API development[7].

  • Mechanistic Choice: To achieve this, process chemists employ the Pinnick Oxidation ( NaClO2​ , NaH2​PO4​ , 2-methyl-2-butene).

  • Causality: This mild oxidation system is explicitly chosen over harsh oxidants (like KMnO4​ ) to prevent the oxidative cleavage of the electron-rich ether linkages or degradation of the aromatic core, ensuring near-quantitative yields of the benzoic acid.

Reductive Amination

Reacting CMPB with primary amines in the presence of Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) yields highly substituted secondary benzylamines.

  • Causality: NaBH(OAc)3​ is selected because it is a mild hydride source that selectively reduces the intermediate imine without prematurely reducing the starting aldehyde to an alcohol, ensuring high fidelity in constructing complex pharmacophores.

Sources

Exploratory

A Technical Guide to the Predicted Spectroscopic Data of 3-Chloro-5-methoxy-4-propoxybenzaldehyde

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Chloro-5-methoxy-4-propoxybenzaldehyde. In the absence of publicly available experimental spectra for this specif...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Chloro-5-methoxy-4-propoxybenzaldehyde. In the absence of publicly available experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous molecules to offer a robust, predictive analysis. This guide is intended to serve as a valuable resource for researchers in the structural elucidation and characterization of this and related substituted benzaldehydes. The methodologies for acquiring such spectroscopic data are also detailed.

Molecular Structure and Overview

3-Chloro-5-methoxy-4-propoxybenzaldehyde is a polysubstituted aromatic aldehyde. Its structure, featuring an aldehyde, a chloro, a methoxy, and a propoxy group on the benzene ring, suggests a rich and distinct spectroscopic profile. Understanding this profile is crucial for its identification, purity assessment, and further application in research and development.

Molecular Structure Diagram:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Dissolve 10-20 mg of sample in ~0.7 mL of CDCl₃ b Add TMS as internal standard (δ = 0.0 ppm) a->b c Transfer to a 5 mm NMR tube b->c d Place sample in a 400 MHz NMR spectrometer c->d e Acquire FID with appropriate pulse sequence d->e f Set acquisition parameters: - Sweep width: ~16 ppm - Relaxation delay: 1-2 s e->f g Apply Fourier Transform to the FID f->g h Phase and baseline correct the spectrum g->h i Calibrate to TMS and integrate peaks h->i

Caption: Workflow for ¹H NMR data acquisition and processing.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of 3-Chloro-5-methoxy-4-propoxybenzaldehyde will show distinct signals for each of the unique carbon atoms.

Table 2: Predicted ¹³C NMR Data for 3-Chloro-5-methoxy-4-propoxybenzaldehyde

Chemical Shift (δ, ppm)Assignment
~191.0Aldehyde Carbonyl (C=O)
~158.0Aromatic Carbon (C-OPr)
~154.0Aromatic Carbon (C-OMe)
~135.0Aromatic Carbon (C-Cl)
~131.0Aromatic Carbon (C-CHO)
~115.0Aromatic Carbon (C-H)
~110.0Aromatic Carbon (C-H)
~71.0Propoxy (-OCH₂-)
~56.5Methoxy (-OCH₃)
~22.5Propoxy (-CH₂-)
~10.5Propoxy (-CH₃)

Interpretation:

  • Aldehyde Carbonyl (~191.0 ppm): This is the most deshielded carbon due to the double bond to an electronegative oxygen atom.

  • Aromatic Carbons (110-158 ppm): The chemical shifts of the aromatic carbons are influenced by the substituents. Carbons attached to oxygen atoms (C-OPr and C-OMe) are significantly deshielded. The carbon attached to the chlorine atom (C-Cl) and the aldehyde group (C-CHO) are also downfield. The aromatic C-H carbons are the most shielded of the ring carbons.

  • Propoxy and Methoxy Carbons: The carbons of the propoxy and methoxy groups appear in the aliphatic region of the spectrum, with the carbons closer to the electronegative oxygen being more deshielded.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of 3-Chloro-5-methoxy-4-propoxybenzaldehyde would show characteristic absorption bands for the aldehyde, aromatic ring, and ether linkages.

Table 3: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850Medium-StrongC-H stretch (aliphatic)
~2830, ~2730MediumC-H stretch (aldehyde, Fermi doublet)
~1700StrongC=O stretch (aldehyde)
~1600, ~1500Medium-StrongC=C stretch (aromatic)
~1260, ~1040StrongC-O stretch (ether)
~800-600Medium-StrongC-Cl stretch

Interpretation:

  • C-H Stretches: The spectrum will show C-H stretching vibrations for both the aliphatic (propoxy and methoxy) and the aldehyde functional groups. The aldehyde C-H stretch is characteristically a pair of bands (Fermi doublet).

  • C=O Stretch: A strong absorption band around 1700 cm⁻¹ is a clear indicator of the aldehyde carbonyl group.

  • C=C Stretches: Absorptions in the 1600-1500 cm⁻¹ region are characteristic of the aromatic ring.

  • C-O Stretches: Strong bands in the 1260-1040 cm⁻¹ region correspond to the C-O stretching of the methoxy and propoxy ether linkages.

  • C-Cl Stretch: A medium to strong band in the fingerprint region (800-600 cm⁻¹) is expected for the C-Cl bond.

Predicted Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass and fragmentation pattern of a molecule. For 3-Chloro-5-methoxy-4-propoxybenzaldehyde (C₁₁H₁₃ClO₃), the predicted molecular weight is approximately 228.67 g/mol .

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
228/230Molecular ion peak (M⁺) with a ~3:1 intensity ratio due to ³⁵Cl and ³⁷Cl isotopes
227/229[M-H]⁺
199/201[M-CHO]⁺
185/187[M-C₃H₇]⁺

Interpretation:

The mass spectrum would show a characteristic molecular ion peak with an M+2 peak approximately one-third the intensity of the M+ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation pathways would include the loss of the aldehyde group (CHO), the propyl group (C₃H₇), or a hydrogen radical.

Integrated Spectroscopic Analysis

The combination of these spectroscopic techniques provides a comprehensive and self-validating system for the structural elucidation of 3-Chloro-5-methoxy-4-propoxybenzaldehyde.

G cluster_techniques Spectroscopic Techniques cluster_info Structural Information compound 3-Chloro-5-methoxy-4-propoxybenzaldehyde HNMR ¹H NMR compound->HNMR CNMR ¹³C NMR compound->CNMR IR IR Spectroscopy compound->IR MS Mass Spectrometry compound->MS H_framework Hydrogen Framework HNMR->H_framework C_framework Carbon Skeleton CNMR->C_framework Func_groups Functional Groups IR->Func_groups Mol_weight Molecular Weight & Fragmentation MS->Mol_weight Structure Confirmed Structure H_framework->Structure C_framework->Structure Func_groups->Structure Mol_weight->Structure

Caption: Integrated workflow for spectroscopic structural elucidation.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
Foundational

3-Chloro-5-methoxy-4-propoxybenzaldehyde: A Versatile Building Block in Advanced Organic Synthesis

Executive Summary In the realm of modern organic synthesis and drug discovery, highly functionalized aromatic building blocks are critical for developing complex Active Pharmaceutical Ingredients (APIs) and advanced mate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern organic synthesis and drug discovery, highly functionalized aromatic building blocks are critical for developing complex Active Pharmaceutical Ingredients (APIs) and advanced materials[]. 3-Chloro-5-methoxy-4-propoxybenzaldehyde (CAS: 832674-55-2) represents a privileged scaffold, offering a unique tri-substituted aromatic core. As a Senior Application Scientist, I have found that mastering the reactivity of this specific molecule requires a deep understanding of how its substituents electronically and sterically interact.

This technical guide provides an authoritative, in-depth analysis of the structural anatomy, reactivity profiling, and validated synthetic workflows for utilizing 3-chloro-5-methoxy-4-propoxybenzaldehyde in complex organic synthesis.

Structural Anatomy & Reactivity Profiling

The synthetic utility of 3-chloro-5-methoxy-4-propoxybenzaldehyde stems from the orthogonal reactivity of its functional groups. However, the exact causality of its behavior in the reaction flask is dictated by the push-pull electronic effects on the benzene ring.

  • The Aldehyde Group (-CHO): Serves as a highly electrophilic center, primed for nucleophilic addition, reductive amination, Wittig olefination, or controlled oxidation[2].

  • The Chloro Substituent (-Cl) at C3: Provides a handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Unlike aryl bromides or iodides, aryl chlorides possess a stronger C-Cl bond (bond dissociation energy ~96 kcal/mol), making oxidative addition by palladium kinetically challenging[3].

  • The Methoxy (-OCH₃) and Propoxy (-OPr) Groups: These alkoxy groups act as strong π -donors via resonance, significantly increasing the electron density of the aromatic ring. While this electron richness stabilizes the molecule, it further deactivates the C-Cl bond toward oxidative addition, necessitating highly specialized, electron-rich phosphine ligands (like XPhos) to force the catalytic cycle[3]. Furthermore, the propoxy group introduces a tunable lipophilic vector, often utilized in medicinal chemistry to optimize membrane permeability.

Table 1: Reactivity Profile and Synthetic Causality
Functional GroupElectronic EffectSynthetic UtilityKey Challenge & Causality
-CHO (Aldehyde) Strongly Withdrawing (-M, -I)Oxidation, Olefination, AminationProne to over-oxidation; requires mild conditions to prevent degradation.
-Cl (Chloro) Weakly Withdrawing (-I), Donating (+M)Cross-Coupling HandleDeactivated by alkoxy groups; requires bulky, electron-rich Pd ligands.
-OCH₃ / -OPr Strongly Donating (+M)Lipophilicity, Steric TuningRenders the ring susceptible to electrophilic aromatic substitution (e.g., unwanted chlorination).

Core Synthetic Workflows

Workflow A: Selective Oxidation to the Carboxylic Acid (Pinnick Oxidation)

Converting the aldehyde to 3-chloro-5-methoxy-4-propoxybenzoic acid is a frequent requirement[2]. The primary challenge is preventing over-oxidation or unwanted side reactions. Because the aromatic ring is highly electron-rich (due to the two alkoxy groups), using harsh oxidants like sodium hypochlorite (NaOCl) or Jones reagent will lead to destructive electrophilic chlorination or cleavage of the ether linkages[4].

The Pinnick oxidation is the gold standard here. It utilizes sodium chlorite (NaClO₂) under mildly acidic conditions. Crucially, the reaction generates hypochlorous acid (HOCl) as a byproduct. If left unchecked, HOCl will rapidly chlorinate the electron-rich aromatic ring. Therefore, the addition of a chlorine scavenger—specifically 2-methyl-2-butene —is an absolute mechanistic necessity, not merely an optional additive[4].

Pinnick A Aldehyde (Substrate) B Chlorous Acid Attack A->B NaClO2, NaH2PO4 C Chlorite Ester Intermediate B->C D Carboxylic Acid Product C->D Intramolecular Rearrangement E HOCl Byproduct C->E Elimination F Scavenged by 2-Methyl-2-butene E->F Prevents Ring Chlorination

Mechanism of Pinnick oxidation avoiding aromatic ring chlorination via scavenging.
Workflow B: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

Functionalizing the C3 position requires breaking the stubborn C-Cl bond. Traditional ligands like Triphenylphosphine (PPh₃) or dppf will fail because the electron-donating alkoxy groups make the oxidative addition step thermodynamically unfavorable.

To overcome this, we employ XPhos (2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), a dialkylbiaryl phosphine ligand developed by the Buchwald group[3]. The electron-rich dicyclohexylphosphine moiety increases the electron density on the palladium center, accelerating oxidative addition. Simultaneously, the bulky triisopropyl ring prevents the formation of inactive palladacycles and promotes the final reductive elimination step[3].

Suzuki Pd0 Pd(0)-XPhos Active Catalyst OA Oxidative Addition (Rate Limiting) Pd0->OA Ar-Cl TM Transmetalation (Boronic Acid + Base) OA->TM Base, Ar'-B(OH)2 RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Prod Cross-Coupled Product RE->Prod Sub Aryl Chloride Substrate Sub->OA

Pd-catalyzed Suzuki-Miyaura catalytic cycle utilizing the XPhos ligand.
Table 2: Optimization of Suzuki Coupling Conditions for Aryl Chlorides
Catalyst SystemLigand TypeBase / SolventTemp (°C)Yield (%)Causality of Result
Pd(PPh₃)₄MonodentateK₂CO₃ / Toluene100< 5%Inadequate electron density for oxidative addition into C-Cl.
Pd(dppf)Cl₂BidentateK₃PO₄ / Dioxane10015%Fails to prevent catalyst deactivation; slow oxidative addition.
Pd₂(dba)₃ / XPhos Dialkylbiaryl K₃PO₄ / THF-H₂O 80 > 90% Electron-rich P-center forces OA; bulk prevents palladacycles.

Experimental Methodologies

Protocol 1: Validated Pinnick Oxidation to Carboxylic Acid

This protocol ensures the selective conversion of 3-chloro-5-methoxy-4-propoxybenzaldehyde to its corresponding benzoic acid without compromising the aromatic ring[4].

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 3-chloro-5-methoxy-4-propoxybenzaldehyde in 50 mL of a tert-butanol/water mixture (4:1 v/v).

  • Scavenger Addition: Add 50.0 mmol (5.0 equiv) of 2-methyl-2-butene. Critical Step: Do not omit, as this quenches the highly reactive HOCl byproduct.

  • Buffer Addition: Add 40.0 mmol (4.0 equiv) of sodium dihydrogen phosphate (NaH₂PO₄) to maintain a mildly acidic pH (approx. pH 4-5). Cool the mixture to 0 °C.

  • Oxidant Addition: Dissolve 15.0 mmol (1.5 equiv) of sodium chlorite (NaClO₂) in 10 mL of DI water. Add this dropwise to the reaction mixture over 15 minutes to prevent thermal spikes.

  • Reaction & Validation: Stir at room temperature for 4 hours.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 7:3). The aldehyde starting material (higher Rf) should completely disappear, replaced by a baseline spot (carboxylic acid).

  • Workup: Quench with saturated aqueous Na₂SO₃ (10 mL) to destroy excess oxidant. Acidify to pH 2 using 1M HCl. Extract with EtOAc (3 x 50 mL). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Check: Confirm product identity via ¹H NMR (look for the disappearance of the sharp aldehyde singlet at ~9.8 ppm and the appearance of a broad carboxylic acid peak >11.0 ppm).

Protocol 2: Suzuki-Miyaura Coupling using XPhos

This protocol outlines the functionalization of the deactivated C-Cl bond using advanced Buchwald ligand chemistry[3].

Step-by-Step Procedure:

  • Degassing (Crucial): In an oven-dried Schlenk flask, combine 5.0 mmol of 3-chloro-5-methoxy-4-propoxybenzaldehyde, 6.0 mmol (1.2 equiv) of the desired arylboronic acid, and 10.0 mmol (2.0 equiv) of anhydrous K₃PO₄.

  • Catalyst Loading: Add 0.05 mmol (1 mol%) of Pd₂(dba)₃ and 0.12 mmol (2.4 mol%) of XPhos.

  • Solvent Addition: Add 20 mL of a pre-degassed THF/H₂O mixture (10:1 v/v). Causality: Water is essential to dissolve the phosphate base and accelerate the transmetalation step.

  • Reaction: Purge the flask with Argon (3 vacuum/argon cycles). Heat the mixture to 80 °C for 12 hours under vigorous stirring.

  • Validation:

    • Self-Validation: Monitor via HPLC. The reaction is deemed complete when the peak corresponding to the aryl chloride starting material is < 1% by AUC.

  • Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove palladium black. Wash the filtrate with water and brine. Dry over MgSO₄ and concentrate. Purify via flash column chromatography.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Institutes of Health (NIH PMC) URL:[Link]

Sources

Exploratory

Reactivity Profile and Synthetic Utility of 3-Chloro-5-methoxy-4-propoxybenzaldehyde: A Mechanistic Guide

Executive Summary 3-Chloro-5-methoxy-4-propoxybenzaldehyde (CAS: 832674-55-2) is a highly functionalized aromatic building block widely utilized as a biochemical intermediate in proteomics and advanced Active Pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-5-methoxy-4-propoxybenzaldehyde (CAS: 832674-55-2) is a highly functionalized aromatic building block widely utilized as a biochemical intermediate in proteomics and advanced Active Pharmaceutical Ingredient (API) synthesis[1]. The molecule features a complex interplay of electronic effects: a reactive aldehyde core modulated by three distinct aromatic substituents. This whitepaper provides an in-depth mechanistic analysis of its reactivity, translating physical organic chemistry principles into field-proven, self-validating experimental protocols for drug development professionals.

Structural and Electronic Profiling: The "Why" Behind the Reactivity

The reactivity of any benzaldehyde derivative in nucleophilic addition reactions is fundamentally dictated by the electrophilicity of its carbonyl carbon[2]. In unsubstituted benzaldehyde, the aromatic ring donates electron density into the carbonyl through resonance, making it less reactive than aliphatic aldehydes[3].

In 3-Chloro-5-methoxy-4-propoxybenzaldehyde, the electrophilicity is heavily tuned by the synergistic and antagonistic effects of its substituents:

  • C4 Propoxy Group (para): Exhibits a strong resonance electron-donating effect (+R). Because it is para to the aldehyde, its lone pairs conjugate directly with the carbonyl system, significantly increasing electron density at the carbonyl carbon and drastically reducing its electrophilicity[4].

  • C3 Chloro Group (meta): Exerts an inductive electron-withdrawing effect (-I). Positioned meta to the aldehyde, it cannot donate electrons via resonance to the carbonyl, meaning its -I effect dominates, pulling electron density away and slightly increasing electrophilicity[2].

  • C5 Methoxy Group (meta): Similar to the chloro group, its meta positioning restricts its resonance donation (+R) from reaching the carbonyl. Its net impact is inductive withdrawal (-I), further increasing electrophilicity.

Causality in Reactivity: If we evaluate standard Hammett parameters ( σ ), the sum of the substituents ( Σσ≈+0.22 ) suggests a net electron-withdrawing system. However, nucleophilic addition to a directly conjugated system requires the use of electrophilic substituent constants ( σ+ ). The massive resonance contribution of the para-alkoxy group ( σp+​≈−0.78 ) entirely overrides the inductive pull of the meta groups. Conclusion: The aldehyde is net-deactivated compared to unsubstituted benzaldehyde, requiring specialized catalytic activation for efficient transformations.

Quantitative Electronic Parameters
Substituent PositionHammett Parameter ( σ )Electrophilic Parameter ( σ+ )Electronic MechanismImpact on Carbonyl
C3: Chloro σm​ = +0.37 σm+​ = +0.40Inductive Withdrawal (-I)Increases Electrophilicity
C4: Propoxy σp​ ≈ -0.27 σp+​ ≈ -0.78Resonance Donation (+R)Strongly Decreases Electrophilicity
C5: Methoxy σm​ = +0.12 σm+​ = +0.05Inductive Withdrawal (-I)Increases Electrophilicity
Net System Σσ ≈ +0.22 Σσ+ ≈ -0.33 Resonance Dominance Net Deactivation vs Benzaldehyde

Experimental Protocols & Self-Validating Workflows: The "How"

To overcome the inherent deactivation of the carbonyl group, synthetic workflows must be thermodynamically and kinetically optimized. Below are three core transformations with built-in self-validation mechanisms.

Protocol A: Reductive Amination (Nucleophilic Addition)

Causality: Because the aldehyde is deactivated by the para-propoxy group, spontaneous imine formation is sluggish. The addition of glacial acetic acid is a thermodynamic necessity; it protonates the relatively electron-rich carbonyl oxygen, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and facilitating nucleophilic attack[3]. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is mildly reactive and selectively reduces the protonated imine without reducing the unreacted aldehyde.

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 eq of 3-Chloro-5-methoxy-4-propoxybenzaldehyde and 1.05 eq of the target primary amine in anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).

  • Catalysis: Add 1.5 eq of glacial acetic acid. Stir for 2 hours at room temperature under nitrogen.

  • Self-Validation Check 1: Analyze an aliquot via TLC (Hexanes:EtOAc). The disappearance of the UV-active aldehyde spot confirms complete imine formation. Do not proceed to reduction until this state is achieved.

  • Reduction: Add 1.5 eq of NaBH(OAc)₃ portion-wise over 15 minutes to control the mild exotherm.

  • Completion: Stir for 12 hours. Quench with saturated aqueous NaHCO₃ (gas evolution confirms the neutralization of acetic acid). Extract with dichloromethane, dry over MgSO₄, and concentrate in vacuo.

Protocol B: Knoevenagel Condensation (Olefination)

Causality: Carbonyl olefination with active methylene compounds (e.g., malonic acid) requires both a weak base (piperidine) to generate the enolate and a weak acid (acetic acid) to activate the aldehyde. The reduced electrophilicity of this specific aldehyde necessitates high-temperature reflux conditions to drive the dehydration step[2].

Step-by-Step Methodology:

  • Setup: Combine 1.0 eq of the aldehyde and 1.2 eq of malonic acid in anhydrous toluene.

  • Catalyst Loading: Add catalytic piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

  • Thermodynamic Driving: Equip the reaction flask with a Dean-Stark apparatus and a reflux condenser. Heat to 115°C (toluene reflux).

  • Self-Validation Check 2: The reaction progress is self-validating through the volumetric collection of water in the Dean-Stark trap. Calculate the theoretical yield of water (1.0 eq). Once the water level in the trap ceases to rise and matches this volume (typically 8-10 hours), the condensation is complete.

  • Isolation: Cool to room temperature, wash the organic layer with 1M HCl to remove the piperidine catalyst, concentrate, and recrystallize the resulting cinnamic acid derivative from ethanol.

Protocol C: Chemoselective Pinnick Oxidation

Causality: Standard harsh oxidants (like KMnO₄) risk cleaving the propoxy/methoxy ether linkages or over-oxidizing the electron-rich aromatic ring. The Pinnick oxidation utilizes sodium chlorite (NaClO₂) under mildly acidic conditions to chemoselectively oxidize the aldehyde to a carboxylic acid without affecting the ether groups.

Step-by-Step Methodology:

  • Solvent System: Dissolve the aldehyde in a 4:1 mixture of t-butanol and water.

  • Scavenger Addition: Add 5.0 eq of 2-methyl-2-butene. Causality: This acts as a highly reactive scavenger for hypochlorous acid (HOCl), a destructive byproduct that would otherwise chlorinate the electron-rich aromatic ring.

  • Buffering: Add 1.5 eq of NaH₂PO₄ to maintain a mildly acidic pH (approx. 4.0).

  • Oxidation: Slowly add 1.5 eq of NaClO₂. Stir at room temperature for 4 hours.

  • Self-Validation Check 3: The reaction mixture will transition from clear to a distinct pale yellow hue due to the generation of chlorine dioxide (ClO₂). TLC will reveal a highly polar, UV-active streak characteristic of the carboxylic acid product.

  • Workup: Acidify to pH 2 with 1M HCl, extract with ethyl acetate, wash with brine, and dry.

Reaction Pathway Visualization

The following diagram illustrates the synthetic divergence of 3-Chloro-5-methoxy-4-propoxybenzaldehyde, mapping the core transformations detailed in the protocols above.

Reactivity Aldehyde 3-Chloro-5-methoxy- 4-propoxybenzaldehyde Reag1 R-NH2, NaBH(OAc)3 Acid Catalyst Aldehyde->Reag1 Nucleophilic Addition Reag2 Active Methylene Piperidine/AcOH Aldehyde->Reag2 Condensation Reag3 NaClO2, NaH2PO4 2-Methyl-2-butene Aldehyde->Reag3 Oxidation RedAm Reductive Amination (Amine Synthesis) Knoev Knoevenagel Condensation (Olefination) Oxid Pinnick Oxidation (Carboxylic Acid) Reag1->RedAm Reag2->Knoev Reag3->Oxid

Synthetic divergence of 3-Chloro-5-methoxy-4-propoxybenzaldehyde via key aldehyde transformations.

References

  • [3] Fiveable. (2025). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from:

  • [2] BenchChem Technical Support Team. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem. Retrieved from:

  • [1] Santa Cruz Biotechnology, Inc. (n.d.). 3-chloro-5-methoxy-4-propoxybenzaldehyde | SCBT. Retrieved from:

  • [4] Penn State Pressbooks. (n.d.). 10.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from:

Sources

Foundational

Tuning Carbonyl Electrophilicity: The Divergent Effects of Chloro and Methoxy Substituents on Benzaldehyde Reactivity

Executive Summary In organic synthesis and drug development, the precise control of molecular reactivity is paramount. Benzaldehyde and its derivatives serve as foundational building blocks for a vast array of active pha...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In organic synthesis and drug development, the precise control of molecular reactivity is paramount. Benzaldehyde and its derivatives serve as foundational building blocks for a vast array of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. The reactivity of the benzaldehyde carbonyl group is highly sensitive to the electronic nature of substituents on the aromatic ring[1].

This technical guide provides an in-depth analysis of how two common, yet electronically divergent substituents—the chloro (-Cl) and methoxy (-OCH₃) groups—modulate the electrophilicity of benzaldehyde. By synthesizing theoretical principles with empirical kinetic data, this paper equips researchers with the predictive frameworks necessary to optimize nucleophilic addition reactions, such as Schiff base formation, Grignard additions, and Knoevenagel condensations.

Mechanistic Foundations: Electronic Modulation of the Carbonyl Center

The core reactivity of benzaldehyde lies in the electrophilicity of its carbonyl carbon. In nucleophilic addition reactions, the rate-determining step typically involves the attack of a nucleophile (e.g., an amine) on this carbon, forming a tetrahedral intermediate[2]. Substituents on the aromatic ring influence this transition state through a delicate balance of Inductive (-I/+I) and Resonance (-R/+R) effects.

The Chloro Group (-Cl): Inductive Dominance

The chloro group is a halogen that exhibits both an electron-withdrawing inductive effect (-I) due to its high electronegativity, and an electron-donating resonance effect (+R) due to its lone electron pairs. However, because chlorine's lone pairs reside in 3p orbitals, their overlap with the 2p orbitals of the aromatic carbon ring is relatively poor. Consequently, the -I effect dominates [3].

  • Effect on Reactivity: By pulling electron density away from the ring and the conjugated carbonyl group, the chloro substituent increases the partial positive charge ( δ+ ) on the carbonyl carbon[1]. This lowers the activation energy required for nucleophilic attack, thereby accelerating the reaction rate compared to unsubstituted benzaldehyde[4].

The Methoxy Group (-OCH₃): Resonance Dominance

The methoxy group features an oxygen atom directly attached to the aromatic ring. While oxygen is highly electronegative (exerting a -I effect), its lone pairs reside in 2p orbitals. This allows for highly effective π -orbital overlap with the aromatic system, resulting in a powerful electron-donating resonance effect (+R) that vastly outweighs the inductive withdrawal[3].

  • Effect on Reactivity: The +R effect pushes electron density into the ring and toward the carbonyl carbon, effectively neutralizing its partial positive charge[1]. This stabilizes the ground state and raises the energy barrier for nucleophilic attack, thereby decelerating the reaction rate[2].

MechanisticPathway Sub Substituted Benzaldehyde (Electrophile) TSI Tetrahedral Intermediate (Rate-Determining Step) Sub->TSI Nucleophilic Attack Nuc Nucleophile (e.g., R-NH2) Nuc->TSI Nucleophilic Attack Prod Addition Product (e.g., Schiff Base) TSI->Prod Dehydration Cl_Effect Chloro (-Cl) Effect: -I > +R (EWG) Lowers TS Energy Accelerates Rate Cl_Effect->TSI MeO_Effect Methoxy (-OCH3) Effect: +R > -I (EDG) Raises TS Energy Decelerates Rate MeO_Effect->TSI

Caption: Electronic effects of chloro and methoxy substituents on the transition state of nucleophilic addition.

Quantitative Structure-Activity Relationships (QSAR)

The divergent effects of these groups are elegantly quantified using the Hammett Equation : log(k/k0​)=ρσ [1].

  • k is the rate constant of the substituted benzaldehyde.

  • k0​ is the rate constant of the unsubstituted benzaldehyde.

  • σ (sigma) is the substituent constant, representing the electronic effect of the group.

  • ρ (rho) is the reaction constant, indicating the sensitivity of the specific reaction to electronic effects.

For nucleophilic additions to benzaldehydes, ρ is typically positive, meaning the reaction is accelerated by electron-withdrawing groups (positive σ ) and hindered by electron-donating groups (negative σ )[1][4].

Comparative Kinetic Data

The following table summarizes the Hammett constants ( σp​ for para-substituents) and relative reaction kinetics for benzaldehyde derivatives undergoing condensation with Meldrum's acid and Schiff base formation[3][4].

Substituent (para-position)Electronic NatureHammett Constant ( σp​ )Relative Reactivity OrderEffect on Carbonyl Electrophilicity
-NO₂ (Reference)Strong EWG (-I, -R)+0.781 (Fastest)Highly Increased
-Cl Weak EWG (-I > +R)+0.232Moderately Increased
-H (Unsubstituted)Neutral0.003Baseline
-OCH₃ Strong EDG (+R > -I)-0.274Decreased
-N(CH₃)₂ (Reference)Very Strong EDG (+R)-0.835 (Slowest)Highly Decreased

Data synthesis derived from kinetic studies of aromatic aldehydes[4].

Experimental Validation: Kinetic Profiling of Schiff Base Formation

To empirically validate these theoretical principles, researchers frequently utilize Schiff base (imine) formation as a model reaction[2][5]. The following self-validating protocol details how to measure the pseudo-first-order rate constants ( kobs​ ) for substituted benzaldehydes reacting with a primary amine (e.g., glycine-para-nitroanilide or a simple aliphatic amine)[6].

Rationale Behind Experimental Choices
  • Pseudo-First-Order Conditions: By using a massive excess of the amine nucleophile (e.g., 100:1 ratio), the concentration of the amine remains effectively constant. This simplifies the rate law from second-order to pseudo-first-order, allowing for straightforward exponential curve fitting.

  • UV-Vis Spectroscopy: Benzaldehyde derivatives and their corresponding imines have distinct UV absorption maxima ( λmax​ ). Monitoring the disappearance of the aldehyde peak or the appearance of the imine peak provides real-time, non-destructive kinetic data.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 1.0×10−4 M stock solution of the target aldehyde (e.g., 4-chlorobenzaldehyde or 4-methoxybenzaldehyde) in anhydrous ethanol.

    • Prepare a 1.0×10−2 M stock solution of the primary amine in anhydrous ethanol (100-fold excess).

  • System Equilibration:

    • Transfer 2.0 mL of the amine solution into a quartz cuvette.

    • Place the cuvette in a thermostated UV-Vis spectrophotometer cell holder set to exactly 25.0 °C. Allow 10 minutes for thermal equilibration.

  • Reaction Initiation & Monitoring:

    • Rapidly inject 0.1 mL of the aldehyde stock solution into the cuvette.

    • Immediately mix via inversion or a magnetic micro-stirrer.

    • Begin scanning the absorbance at the pre-determined λmax​ of the imine product (typically between 300-350 nm) every 10 seconds for 30 minutes.

  • Data Processing:

    • Plot ln(A∞​−At​) versus time ( t ), where A∞​ is the final absorbance and At​ is the absorbance at time t .

    • The slope of this linear plot yields the pseudo-first-order rate constant ( kobs​ ).

    • Calculate the second-order rate constant ( k2​ ) by dividing kobs​ by the amine concentration.

  • Validation:

    • Repeat the process for unsubstituted benzaldehyde, 4-chlorobenzaldehyde, and 4-methoxybenzaldehyde. Plot log(k2​/kH​) against the known Hammett σp​ values to derive the reaction constant ( ρ ) and validate the linear free-energy relationship.

ExpWorkflow Prep 1. Reagent Prep Aldehyde + Excess Amine Mix 2. Initiation Thermostated at 25°C Prep->Mix Monitor 3. Kinetic Monitoring UV-Vis Absorbance Mix->Monitor Data 4. Data Analysis Calculate k_obs & Plot Monitor->Data

Caption: Experimental workflow for determining pseudo-first-order kinetics of Schiff base formation.

Implications for Drug Development and API Synthesis

Understanding the dichotomy between chloro and methoxy substituents is critical for drug development professionals.

  • Yield Optimization: When designing a synthetic route that requires a Knoevenagel condensation or reductive amination, choosing a chloro-substituted intermediate can significantly reduce reaction times and increase yields due to heightened electrophilicity[1][4]. Conversely, methoxy-substituted intermediates may require harsher conditions, longer reaction times, or specialized catalysts (such as Lewis acids) to overcome their inherent kinetic sluggishness.

  • Toxicity and Sensitization: The reactivity of aromatic aldehydes is directly linked to their biological interactions. For instance, aldehydes that rapidly form Schiff bases with skin proteins (acting as haptens) are more potent skin sensitizers. Studies have shown that chloro-benzaldehydes exhibit higher reactivity with amino groups (e.g., Gly-pNA assays) compared to methoxy-benzaldehydes, correlating with different toxicological profiles[3][6].

By leveraging the predictive power of substituent effects, chemists can rationally design synthetic pathways that are both highly efficient and environmentally benign, minimizing the need for empirical trial-and-error.

References

  • Electrophilicity and nucleophilicity of commonly used aldehydes Organic & Biomolecular Chemistry (via ResearchGate) URL: [Link]

  • Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency Chemical Research in Toxicology (via PMC) URL:[Link]

  • Kinetic Studies of Condensation of Aromatic Aldehydes with Meldrum's Acid Zeitschrift für Naturforschung URL:[Link]

  • Theoretical Study of the Schiff Base Formation Between Para-Substituted Aniline and Thiophene-2-Carbaldehyde International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Schiff Base Synthesis, Characterization, and Bioactivity ER Publications URL:[Link]

Sources

Exploratory

Technical Whitepaper: Synthetic Utility and Application of 3-Chloro-5-methoxy-4-propoxybenzaldehyde in Advanced Drug Discovery

Executive Summary In modern pharmaceutical development, the "build–couple–pair" strategy relies heavily on highly functionalized, versatile building blocks to rapidly generate complex molecular libraries[]. 3-Chloro-5-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern pharmaceutical development, the "build–couple–pair" strategy relies heavily on highly functionalized, versatile building blocks to rapidly generate complex molecular libraries[]. 3-Chloro-5-methoxy-4-propoxybenzaldehyde (CAS: 832674-55-2) is a highly specialized, tri-substituted aromatic aldehyde that serves as a critical intermediate in this paradigm. With a molecular weight of 228.67 g/mol and the chemical formula C11H13ClO3, this compound provides a unique steric and electronic canvas for drug discovery professionals[2].

This whitepaper provides an in-depth technical analysis of 3-Chloro-5-methoxy-4-propoxybenzaldehyde, detailing the causality behind its structural design, its reactivity profiles, and self-validating protocols for its integration into active pharmaceutical ingredients (APIs).

Structural Causality & Physicochemical Profiling

The architectural design of 3-Chloro-5-methoxy-4-propoxybenzaldehyde is not arbitrary; each functional group plays a distinct, causal role in both its chemical reactivity and the pharmacokinetic profile of the resulting drug candidate:

  • Aldehyde Core (-CHO): Acts as the primary electrophilic hub. It is primed for nucleophilic attack, enabling direct coupling via reductive amination, Knoevenagel condensations, or oxidation to its corresponding benzoic acid[3].

  • 3-Chloro Substituent (-Cl): Functions as an electron-withdrawing group (EWG) via inductive effects, which increases the electrophilicity of the adjacent aldehyde carbon, accelerating imine formation. In biological systems, this halogen acts as a metabolic block, preventing oxidative degradation by cytochrome P450 enzymes while increasing the overall lipophilicity (logP) of the scaffold.

  • 5-Methoxy Substituent (-OCH3): An electron-donating group (EDG) that balances the electronic pull of the chlorine atom via resonance, stabilizing transient reaction intermediates (such as iminium ions) during synthesis.

  • 4-Propoxy Substituent (-OCH2CH2CH3): Unlike a standard methoxy group, the extended propyl chain introduces significant steric bulk and lipophilicity. This structural choice is directly causal to improving the passive membrane permeability of the final synthesized drug molecule.

Table 1: Physicochemical and Structural Data
PropertyValue / DescriptionImpact on Synthesis & Drug Design
CAS Number 832674-55-2Unique identifier for procurement and tracking.
Molecular Formula C11H13ClO3Defines stoichiometric requirements[2].
Molecular Weight 228.67 g/mol Ideal low-molecular-weight building block (Rule of 5 compliant)[2].
Electrophilicity High (due to 3-Cl)Rapid kinetics during nucleophilic addition reactions.
Steric Hindrance Moderate-to-High4-propoxy group directs incoming nucleophiles and prevents undesired ortho-substitutions.

Core Synthetic Workflows and Methodologies

The "Couple" Phase: Reductive Amination

Reductive amination is the premier methodology for converting 3-Chloro-5-methoxy-4-propoxybenzaldehyde into secondary or tertiary amines. Direct alkylation of amines with alkyl halides is notoriously difficult to control, often leading to over-alkylation (quaternary ammonium salts)[4]. Reductive amination bypasses this by forming an imine intermediate that is subsequently reduced[4].

Causality of Reagent Selection: We specifically utilize Sodium triacetoxyborohydride (NaBH(OAc)3) rather than standard Sodium borohydride (NaBH4). NaBH4 is a highly aggressive hydride donor that will directly reduce the unreacted starting aldehyde into an unwanted alcohol byproduct. Conversely, the electron-withdrawing acetate groups on NaBH(OAc)3 temper its reactivity. At a mildly acidic pH (4-5), NaBH(OAc)3 is unreactive toward the aldehyde but rapidly reduces the more electrophilic, protonated iminium ion, ensuring near-perfect chemoselectivity[4].

G N1 Aldehyde + Primary Amine N2 Hemiaminal Intermediate N1->N2 Nucleophilic Addition N3 Iminium Ion (Electrophilic) N2->N3 Dehydration (-H2O) N4 Hydride Transfer (NaBH(OAc)3) N3->N4 Selective Reduction N5 Substituted Secondary Amine N4->N5 Irreversible

Caption: Mechanistic pathway of reductive amination highlighting selective iminium reduction.

Protocol 1: Self-Validating Reductive Amination
  • Imine Formation: Dissolve 1.0 eq of 3-Chloro-5-methoxy-4-propoxybenzaldehyde and 1.05 eq of the target primary amine in anhydrous Dichloroethane (DCE) (0.2 M). Add 1.2 eq of glacial acetic acid to adjust the pH to ~4.5. Stir at room temperature for 1 hour.

  • In-Process Control (IPC) 1: Self-Validation Check. Perform TLC (Hexane:EtOAc 7:3). The UV-active aldehyde spot should diminish, replaced by a new, less polar imine spot.

  • Selective Reduction: Portion-wise, add 1.5 eq of NaBH(OAc)3 to the reaction mixture. The mild exotherm indicates the hydride transfer is occurring. Stir for 4-12 hours at room temperature.

  • IPC 2: Self-Validation Check. Quench a 50 µL aliquot in saturated NaHCO3, extract with EtOAc, and spot on TLC. The imine spot must be completely consumed, replaced by a highly polar, ninhydrin-positive amine spot.

  • Workup: Quench the bulk reaction with 1N NaOH (to neutralize acetic acid and break boron complexes). Extract with Dichloromethane (DCM), wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

Oxidation to Benzoic Acid Derivatives

For integration into amide-coupling workflows, the aldehyde must be oxidized to 3-chloro-5-methoxy-4-propoxybenzoic acid (CAS: 723245-47-4)[3].

Causality of Reagent Selection: Harsh oxidants like Potassium Permanganate (KMnO4) risk cleaving the propoxy ether linkage or causing unwanted aromatic ring degradation. We employ the Pinnick Oxidation (NaClO2, NaH2PO4, 2-methyl-2-butene). This protocol generates chlorous acid in situ, which selectively oxidizes the aldehyde to the carboxylic acid without touching the ether linkages. The 2-methyl-2-butene acts as a hypochlorite scavenger, preventing destructive side-reactions[3].

Protocol 2: Self-Validating Pinnick Oxidation
  • Reagent Mixing: Dissolve 1.0 eq of the aldehyde in a mixture of t-Butanol and water (4:1 ratio). Add 5.0 eq of 2-methyl-2-butene.

  • Oxidation: Slowly add a premixed aqueous solution of NaClO2 (1.5 eq) and NaH2PO4 (1.5 eq) dropwise over 30 minutes.

  • IPC 1: Self-Validation Check. The reaction mixture will initially turn a faint yellow (presence of chlorine dioxide). As the reaction reaches completion (typically 2-4 hours), the yellow color will fade to colorless, visually validating the consumption of the oxidant.

  • Workup & Isolation: Remove volatiles in vacuo. Acidify the aqueous layer to pH 2 using 1N HCl.

  • IPC 2: Self-Validation Check. A dense white precipitate (the target benzoic acid) will crash out of the aqueous solution. Filter, wash with cold water, and dry under high vacuum.

G A 3-Chloro-5-methoxy- 4-propoxybenzaldehyde B Reductive Amination (NaBH(OAc)3) A->B + R-NH2 C Pinnick Oxidation (NaClO2) A->C [O] D Knoevenagel Condensation A->D + Active Methylene E Secondary Amines (Drug Scaffolds) B->E F 3-Chloro-5-methoxy- 4-propoxybenzoic acid C->F G Cinnamic Acid Derivatives D->G

Caption: Synthetic divergence of 3-Chloro-5-methoxy-4-propoxybenzaldehyde into key drug scaffolds.

Quantitative Data Presentation

To illustrate the superiority of the chosen methodologies, Table 2 summarizes the expected quantitative outcomes when converting 3-Chloro-5-methoxy-4-propoxybenzaldehyde into a secondary amine scaffold, comparing our recommended protocol against legacy methods.

Table 2: Comparative Yields of Amine Synthesis Strategies
Synthesis StrategyReagents UsedTarget Secondary Amine Yield (%)Over-Alkylation (Tertiary Amine) (%)Unreacted/Reduced Aldehyde (%)
Direct Alkylation Alkyl Halide, K2CO3, DMF35%45%20%
Reductive Amination (Aggressive) NaBH4, MeOH55%<5%40% (Alcohol byproduct)
Reductive Amination (Optimized) NaBH(OAc)3, DCE, AcOH >92% <2% <5%

Data Interpretation: The use of NaBH(OAc)3 in mildly acidic conditions definitively suppresses the generation of the alcohol byproduct while entirely avoiding the over-alkylation plague of direct SN2 approaches[4].

References

  • chembuyersguide.com - Santa Cruz Biotechnology, Inc. (Page 119)
  • scbt.
  • benchchem.
  • bocsci.
  • masterorganicchemistry.

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Protocols & Analytical Methods

Method

Introduction: The Strategic Value of Polysubstituted Benzaldehydes in Heterocyclic Chemistry

An In-Depth Guide to the Synthesis of Heterocyclic Scaffolds Utilizing 3-Chloro-5-methoxy-4-propoxybenzaldehyde Substituted benzaldehydes are foundational pillars in the edifice of organic synthesis, acting as indispensa...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Heterocyclic Scaffolds Utilizing 3-Chloro-5-methoxy-4-propoxybenzaldehyde

Substituted benzaldehydes are foundational pillars in the edifice of organic synthesis, acting as indispensable precursors for a vast range of molecules, particularly heterocyclic compounds.[1] Their utility is rooted in the reactivity of the aldehyde functional group, which readily participates in a multitude of condensation, cyclization, and multicomponent reactions.[2] The specific nature and arrangement of substituents on the aromatic ring profoundly influence the electronic and steric properties of the aldehyde, thereby guiding its reactivity and imparting unique characteristics to the final heterocyclic products. These characteristics are paramount in drug discovery, where subtle modifications to a molecular scaffold can dramatically alter biological activity, selectivity, and pharmacokinetic properties.[3]

This guide focuses on a uniquely functionalized synthon: 3-Chloro-5-methoxy-4-propoxybenzaldehyde . The convergence of an electron-withdrawing chloro group, an electron-donating methoxy group, and a more sterically demanding propoxy group creates a distinct electronic and lipophilic profile. This substitution pattern makes it a highly valuable, albeit specialized, building block for accessing novel heterocyclic entities with potential applications in medicinal chemistry. We will provide detailed protocols for the synthesis of this key aldehyde and its subsequent application in the construction of two medicinally relevant heterocyclic cores: quinazolines and pyrimidines.

Part 1: Synthesis of the Core Building Block: 3-Chloro-5-methoxy-4-propoxybenzaldehyde

Application Note: The target aldehyde is not widely commercially available and must typically be prepared in the laboratory. A robust and high-yielding method involves the Williamson ether synthesis, starting from the more readily available 5-chlorovanillin. This reaction proceeds via the deprotonation of the phenolic hydroxyl group to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide—in this case, 1-bromopropane. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction, and a weak base such as potassium carbonate is sufficient to deprotonate the phenol without causing unwanted side reactions. This method is analogous to the synthesis of the corresponding 3-bromo derivative.[4]

Experimental Protocol 1: Synthesis of 3-Chloro-5-methoxy-4-propoxybenzaldehyde

Workflow:

A 5-Chlorovanillin C Reaction Mixture A->C B 1-Bromopropane K₂CO₃, DMF B->C D Heat at 70°C, 24-48h C->D Stir E Aqueous Workup (Pour into ice water) D->E F Extraction with CH₂Cl₂ E->F G Drying (MgSO₄) & Concentration F->G H 3-Chloro-5-methoxy-4-propoxybenzaldehyde (Product) G->H Purification (if needed)

Caption: Synthesis of the target aldehyde via Williamson ether synthesis.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Chlorovanillin186.5720.0 g0.107
1-Bromopropane123.0019.8 mL (26.4 g)0.214
Potassium Carbonate (K₂CO₃)138.2137.0 g0.268
N,N-Dimethylformamide (DMF)73.09150 mL-
Dichloromethane (CH₂Cl₂)84.933 x 100 mL-
Magnesium Sulfate (MgSO₄)120.37~10 g-

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chlorovanillin (20.0 g, 0.107 mol), potassium carbonate (37.0 g, 0.268 mol), and DMF (150 mL).

  • Stir the suspension and add 1-bromopropane (19.8 mL, 0.214 mol) portion-wise via a syringe.

  • Heat the reaction mixture to 70°C and stir vigorously for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, allow the mixture to cool to room temperature and pour it slowly into a beaker containing 800 mL of ice-cold water.

  • Stir for 30 minutes, during which a precipitate or oil may form.

  • Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 3-chloro-5-methoxy-4-propoxybenzaldehyde, is often obtained as a pale yellow oil or low-melting solid of sufficient purity for subsequent steps. If further purification is required, column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) can be employed.

Part 2: Application in Quinazoline Synthesis

Application Note: Quinazolines are a privileged class of N-heterocycles found in numerous bioactive compounds, including several approved anticancer drugs that act as kinase inhibitors.[3][5] A variety of synthetic methods exist for their construction.[6] One efficient, modern approach involves the molecular iodine-catalyzed oxidative C-H amination/cyclization of a 2-aminobenzophenone with a substituted benzaldehyde.[5] This method is attractive due to its use of a non-toxic catalyst and an oxygen atmosphere as the terminal oxidant, making it a greener alternative to many classical syntheses. The 3-chloro-5-methoxy-4-propoxybenzaldehyde is an excellent substrate for this transformation, allowing for the direct installation of this uniquely substituted phenyl group at the 2-position of the quinazoline core.

Experimental Protocol 2: Synthesis of a 2-(Aryl)-Substituted Quinazoline

Reaction Scheme:

Caption: Proposed synthesis of a 2-substituted quinazoline derivative.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquiv.
2-Aminobenzophenone197.24197 mg1.01.0
3-Chloro-5-methoxy-4-propoxybenzaldehyde228.67252 mg1.11.1
Molecular Iodine (I₂)253.8125 mg0.10.1
Dimethyl Sulfoxide (DMSO)78.133 mL--

Procedure:

  • In a 25 mL round-bottom flask, combine 2-aminobenzophenone (197 mg, 1.0 mmol), 3-Chloro-5-methoxy-4-propoxybenzaldehyde (252 mg, 1.1 mmol), and molecular iodine (25 mg, 0.1 mmol).

  • Add DMSO (3 mL) to the flask.

  • Equip the flask with a condenser, and introduce an oxygen atmosphere (this can be achieved by fitting an oxygen-filled balloon to the top of the condenser).

  • Heat the reaction mixture in a preheated oil bath at 100°C with vigorous stirring.

  • Monitor the reaction by TLC for 8-12 hours.

  • Upon completion, cool the reaction to room temperature. Pour the mixture into a separatory funnel containing 50 mL of water.

  • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove residual iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-(3-chloro-5-methoxy-4-propoxyphenyl)-4-phenylquinazoline.

Part 3: Application in Pyrimidine Synthesis via a Chalcone Intermediate

Application Note: Pyrimidines are another cornerstone of heterocyclic chemistry, forming the core of nucleobases and a wide range of pharmaceuticals.[7][8] A classic and highly versatile route to 2-aminopyrimidines involves the cyclization of an α,β-unsaturated ketone (a chalcone) with guanidine.[9] The chalcone intermediate is readily prepared via a base-catalyzed Claisen-Schmidt condensation between an acetophenone and a benzaldehyde.[10] This two-step sequence is robust and tolerates a wide variety of substituents on both aromatic rings, making it ideal for generating a library of diverse pyrimidine derivatives for screening purposes.

Experimental Protocol 3.1: Step 1 - Claisen-Schmidt Condensation to Synthesize a Chalcone

Reaction Mechanism:

cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Formation A Acetophenone C Claisen-Schmidt Condensation (NaOH, EtOH) A->C B 3-Chloro-5-methoxy- 4-propoxybenzaldehyde B->C D (E)-1-phenyl-3-(3-chloro-5-methoxy- 4-propoxyphenyl)prop-2-en-1-one (Chalcone) C->D E Chalcone (from Step 1) F Guanidine HCl (NaOH, EtOH, Reflux) E->F G 4-(3-Chloro-5-methoxy-4-propoxyphenyl)- 6-phenylpyrimidin-2-amine (Product) F->G

Caption: Two-step synthesis of a 2-aminopyrimidine derivative.

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chloro-5-methoxy-4-propoxybenzaldehyde228.672.29 g10.0
Acetophenone120.151.17 mL (1.20 g)10.0
Sodium Hydroxide (NaOH)40.000.80 g20.0
Ethanol (95%)46.0750 mL-

Procedure:

  • Dissolve sodium hydroxide (0.80 g, 20.0 mmol) in ethanol (30 mL) in a 100 mL flask with stirring in an ice bath.

  • To this cooled solution, add acetophenone (1.17 mL, 10.0 mmol).

  • Prepare a solution of 3-Chloro-5-methoxy-4-propoxybenzaldehyde (2.29 g, 10.0 mmol) in ethanol (20 mL).

  • Add the aldehyde solution dropwise to the stirred, cooled reaction mixture over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. A precipitate will likely form.

  • Pour the reaction mixture into 200 mL of ice-cold water and acidify with dilute HCl to a pH of ~5-6.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude chalcone. Recrystallization from ethanol will afford the pure product.

Experimental Protocol 3.2: Step 2 - Cyclization to Form the 2-Aminopyrimidine

Materials & Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Chalcone (from Step 3.1)330.813.31 g10.0
Guanidine Hydrochloride95.531.43 g15.0
Sodium Hydroxide (NaOH)40.002.00 g50.0
Ethanol (95%)46.07100 mL-

Procedure:

  • In a 250 mL round-bottom flask, suspend the chalcone (3.31 g, 10.0 mmol), guanidine hydrochloride (1.43 g, 15.0 mmol), and sodium hydroxide (2.00 g, 50.0 mmol) in ethanol (100 mL).

  • Heat the mixture to reflux with stirring for 24-48 hours. Monitor the reaction by TLC.[9]

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add 100 mL of cold water to the residue and stir.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol or methanol) to yield the pure 4-(3-chloro-5-methoxy-4-propoxyphenyl)-6-phenylpyrimidin-2-amine.

Representative Data (Expected):

CompoundExpected YieldAppearanceM.P. (°C)¹H NMR (δ, ppm) Highlights
Chalcone85-95%Pale yellow solid95-100~7.8 (d, vinyl H), ~7.5 (d, vinyl H)
Pyrimidine50-70%Off-white solid210-215~6.8 (s, pyrimidine H), ~5.0 (s, NH₂)

Conclusion

3-Chloro-5-methoxy-4-propoxybenzaldehyde represents a highly functionalized and strategically valuable building block for the synthesis of novel heterocyclic compounds. The protocols detailed herein provide robust and adaptable methods for its preparation and subsequent incorporation into medicinally relevant quinazoline and pyrimidine scaffolds. The unique electronic and steric profile conferred by its substitution pattern offers a compelling tool for researchers, scientists, and drug development professionals to explore new chemical space and expand structure-activity relationship (SAR) studies in the pursuit of next-generation therapeutics.

References

  • Benchchem. The Evolving Synthesis of Substituted Benzaldehydes: A Technical Guide to Discovery and Methodology.
  • Wisdomlib. (2025). Substituted Benzaldehyde: Significance and symbolism.
  • Kummari, M. et al. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry.
  • Organic Chemistry Portal. Synthesis of quinazolines.
  • Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities.
  • Benchchem. The Versatility of 3,4,5-Trimethoxybenzaldehyde in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Prot.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Benchchem. Application Notes and Protocols: 3-Chloro-4-methoxybenzenemethanamine as a Building Block for Quinazoline Derivatives.
  • PrepChem.com. Synthesis of 3-bromo-5-methoxy-4-propoxybenzaldehyde.
  • ResearchGate. (2017). Representative bioactive heterocycles.

Sources

Application

Application Note: High-Efficiency Reductive Amination of 3-Chloro-5-methoxy-4-propoxybenzaldehyde

Introduction & Mechanistic Rationale In the context of pharmaceutical development and proteomics research, 3-Chloro-5-methoxy-4-propoxybenzaldehyde (CAS: 832674-55-2) serves as a highly functionalized, electron-rich scaf...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the context of pharmaceutical development and proteomics research, 3-Chloro-5-methoxy-4-propoxybenzaldehyde (CAS: 832674-55-2) serves as a highly functionalized, electron-rich scaffold . The installation of amine moieties via reductive amination of this precursor is a critical transformation for generating structurally diverse primary, secondary, and tertiary benzylamines.

The reductive amination of carbonyl compounds requires a reducing agent that selectively reduces the transient imine or iminium intermediate without prematurely reducing the starting aldehyde to its corresponding alcohol [[1]]([Link]). For this sterically encumbered and electron-rich substrate, Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) is the optimal hydride source.

Causality Behind Experimental Choices
  • Reagent Selection: STAB is a mild reducing agent. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bonds, making it highly selective for iminium ions over the parent aldehyde . Historically, Sodium Cyanoborohydride (NaBH₃CN) was utilized; however, STAB is preferred due to the absence of highly toxic hydrogen cyanide (HCN) byproducts, superior reproducibility, and higher overall yields .

  • Solvent Dynamics: 1,2-Dichloroethane (DCE) is the solvent of choice. DCE provides an ideal dielectric environment that stabilizes the polar iminium transition state while preventing the premature solvolysis of STAB, which frequently occurs in protic solvents like methanol .

ReagentLogic cluster_STAB Optimal Pathway cluster_Cyanoboro Suboptimal Alternative Aldehyde 3-Chloro-5-methoxy-4-propoxybenzaldehyde + Amine STAB NaBH(OAc)3 in DCE Aldehyde->STAB Cyanoboro NaBH3CN in MeOH Aldehyde->Cyanoboro FastImine Rapid Iminium Reduction STAB->FastImine HighYield High Yield, Low Toxicity FastImine->HighYield Tox Toxic Byproducts (HCN) Sluggish Kinetics Cyanoboro->Tox

Caption: Reagent selection logic for reductive amination: NaBH(OAc)3 vs. NaBH3CN.

Experimental Design & Stoichiometry

When designing the reaction, a slight excess of the amine (1.10 equivalents) ensures complete conversion of the aldehyde, while an excess of STAB (1.40 equivalents) drives the reduction of the iminium intermediate to completion . The following table summarizes a standard 10.0 mmol scale reaction using a representative secondary amine (e.g., Piperidine).

Reagent / MaterialMW ( g/mol )EquivalentsAmount (Mass/Vol)Role in Reaction
3-Chloro-5-methoxy-4-propoxybenzaldehyde 228.671.002.287 gElectrophile / Substrate
Piperidine (or other amine)85.151.100.937 g (1.09 mL)Nucleophile
Sodium Triacetoxyborohydride (STAB) 211.941.402.967 gSelective Hydride Source
1,2-Dichloroethane (DCE) 98.96N/A40.0 mLAprotic Solvent
Saturated Aqueous NaHCO₃ 84.01Excess30.0 mLQuenching Agent

Note: Acetic acid (1-2 eq) may be added as a catalyst for weakly basic amines or ketones, but it is generally omitted for standard aldehydes to prevent background reduction .

Step-by-Step Protocol & Self-Validating Workflows

This protocol describes the direct reductive amination workflow. Every step is designed to be self-validating, providing the scientist with immediate physical or analytical feedback to ensure the reaction is proceeding correctly.

Workflow A Aldehyde + Amine (1.0 : 1.1 eq) B Iminium Formation (DCE, RT, 15 min) A->B C Reduction NaBH(OAc)3 (1.4 eq) B->C D Quench & Extract (Sat. NaHCO3 / DCM) C->D E Purified Amine (Column Chromatography) D->E

Caption: Experimental workflow for the reductive amination of substituted benzaldehydes.

Step 1: Pre-activation and Iminium Formation
  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-5-methoxy-4-propoxybenzaldehyde (2.287 g, 10.0 mmol) in anhydrous DCE (40 mL) [[2]]([Link]).

  • Add the amine (11.0 mmol) in a single portion.

  • Allow the mixture to stir at room temperature (20–25 °C) under a nitrogen atmosphere for 15–30 minutes.

Causality & Validation: This pre-activation step allows for the complete thermodynamic formation of the imine/iminium intermediate. Skipping this step risks the competitive direct reduction of the unreacted aldehyde into a benzyl alcohol byproduct .

Step 2: Selective Reduction
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add STAB (2.967 g, 14.0 mmol) portion-wise over 5 minutes to manage any mild exotherm . STAB is highly moisture-sensitive; ensure the reagent bottle is properly sealed and the addition is done swiftly.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

Self-Validation Checkpoint (Visual): The reaction mixture will transition from a clear solution to a cloudy white suspension. This physical change is a self-validating indicator that the reduction is proceeding, as sodium acetate (a byproduct of the STAB reduction) is insoluble in DCE .

Step 3: Quench and Extraction
  • Analytical Validation: Before quenching, monitor the reaction via UPLC or TLC (e.g., 20% EtOAc in Hexanes). The complete disappearance of the UV-active aldehyde spot (254 nm) indicates reaction completion.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (30 mL).

Self-Validation Checkpoint (Chemical): Vigorous gas evolution (H₂) will occur if unreacted borohydride is present. The cessation of effervescence confirms the complete neutralization of active hydride species .

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM, 3 × 20 mL).

  • Wash the combined organic extracts with brine (30 mL), dry over anhydrous Na₂SO₄, and filter.

Step 4: Purification
  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude amine.

Analytical Validation & Troubleshooting

To ensure the structural integrity of the synthesized compound, perform the following analytical checks:

  • ¹H NMR (CDCl₃): The most critical diagnostic shift is the disappearance of the characteristic aldehyde proton singlet at ~9.8 ppm. Confirm the appearance of a new benzylic CH₂ singlet (or multiplet, depending on the amine's stereocenters) in the 3.4–3.8 ppm region, confirming successful amination.

  • LC-MS: The product should exhibit a prominent [M+H]+ peak corresponding to the exact mass of the target amine. If a peak corresponding to [M - Amine + OH] is observed, it indicates premature reduction of the aldehyde to the alcohol, suggesting that the pre-activation time in Step 1 must be extended.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." URL:[Link]

  • Common Organic Chemistry. "Reductive Amination - Common Conditions: NaHB(OAc)3." URL:[Link]

Sources

Method

Application Note: HPLC Method Development and Validation for 3-Chloro-5-methoxy-4-propoxybenzaldehyde

Abstract This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity profiling and quantification of 3-Chloro-5-metho...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity profiling and quantification of 3-Chloro-5-methoxy-4-propoxybenzaldehyde. By leveraging physicochemical profiling, a robust gradient method was established using a C18 stationary phase and an acidic mobile phase. The method is fully validated according to the latest ICH Q2(R2) guidelines, ensuring its suitability for routine quality control and research and development (R&D) applications.

Introduction3-Chloro-5-methoxy-4-propoxybenzaldehyde (CAS: 832674-55-2)[1] is a highly substituted aromatic compound frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and biochemical probes. Its structure—comprising a reactive aldehyde, a halogen (chlorine), and two alkoxy groups (methoxy and propoxy)—confers unique physicochemical properties. Accurate determination of its purity is essential, as related substances, such as unreacted precursors (e.g., 3-chloro-5-methoxy-4-propoxybenzoic acid) or degradation products, can significantly impact downstream synthetic yields and biological assays.

Physicochemical Profiling & Method Rationale

A successful HPLC method is a self-validating system built upon the fundamental chemistry of the analyte, a principle extensively detailed in standard chromatographic literature such as [1].

  • Stationary Phase Selection : The presence of the lipophilic propoxy and chloro groups significantly increases the molecule's hydrophobicity (estimated LogP ~3.0–3.5). A high-coverage C18 column was selected to provide strong hydrophobic retention and high theoretical plate counts, ensuring baseline resolution from structurally similar impurities.

  • Mobile Phase & pH Control : While the target benzaldehyde is neutral, its synthetic precursors and oxidative degradation products often contain carboxylic acid moieties. To prevent peak tailing and variable retention of these acidic impurities, the mobile phase must be acidified. We utilize 0.1% Formic Acid (FA) in both Water and Acetonitrile. The low pH (~2.7) ensures acidic impurities remain fully protonated and neutral, yielding sharp, symmetrical peaks.

  • Elution Mode : An isocratic method would either elute polar impurities in the void volume or cause excessive retention of the main peak. Therefore, a gradient elution profile was designed. This sweeps polar impurities early, elutes the main peak with optimal efficiency, and washes highly retained lipophilic dimers from the column.

  • Detection Wavelength : The extended π -conjugation of the substituted benzaldehyde yields strong UV absorbance. A wavelength of 230 nm captures the high-intensity π→π∗ transition for maximum sensitivity (ideal for trace impurity detection), while 280 nm captures the n→π∗ transition, offering specificity for the aromatic aldehyde chromophore.

Experimental Protocol

Reagents and Materials
  • 3-Chloro-5-methoxy-4-propoxybenzaldehyde reference standard (>99.0% purity).

  • HPLC-grade Acetonitrile (ACN) and Milli-Q Water (18.2 MΩ·cm).

  • LC-MS grade Formic Acid (FA).

Sample Preparation
  • Diluent Preparation : Mix HPLC-grade Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution : Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (Yields 1.0 mg/mL stock). Dilute 1.0 mL of the stock into a 10 mL volumetric flask to reach a working concentration of 100 µg/mL.

  • Sample Solution : Prepare the test sample at 100 µg/mL in the diluent using the same volumetric procedure.

  • Filtration : Filter all solutions through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection (UV/PDA) 230 nm (Primary for impurities), 280 nm (Secondary for assay)
Gradient Program 0-2 min: 10% B2-12 min: 10% 90% B12-15 min: 90% B15-15.1 min: 90% 10% B15.1-20 min: 10% B

Method Development Workflow

HPLC_Workflow A 1. Physicochemical Profiling (LogP, UV max, pKa) B 2. Column Selection (C18 for broad hydrophobicity) A->B C 3. Mobile Phase Scouting (ACN/H2O + 0.1% Formic Acid) A->C D 4. Gradient Optimization (Resolution & Retention Time) B->D C->D E 5. Method Validation (ICH Q2(R2) Parameters) D->E F 6. Final Validated Method (Routine QC & Purity Profiling) E->F

Figure 1: Step-by-step HPLC method development and validation workflow.

Method Validation (ICH Q2(R2) Framework)

To ensure the method is "fit for purpose," it must be validated according to the [2], which emphasize a lifecycle approach and scientific risk management. The following parameters construct a self-validating framework for the assay and impurity profiling of 3-Chloro-5-methoxy-4-propoxybenzaldehyde.

  • Specificity : The method must unequivocally assess the analyte in the presence of expected components. Procedure: Inject a blank (diluent), the standard, and a sample spiked with known impurities. Ensure no co-elution occurs at the retention time of the main peak (Peak purity angle < Peak purity threshold via PDA).

  • Linearity & Range : Demonstrates that the UV response is directly proportional to the concentration. Procedure: Prepare a 5-point calibration curve ranging from 50% to 150% of the target concentration (50, 75, 100, 125, 150 µg/mL).

  • Accuracy (Recovery) : Evaluates the closeness of agreement between the true value and the found value. Procedure: Spike pure analyte into the sample matrix at 80%, 100%, and 120% levels, performing triplicate injections at each level.

  • Precision (Repeatability) : Procedure: Inject the 100 µg/mL standard six times consecutively to calculate the Relative Standard Deviation (%RSD) of the peak area and retention time.

  • Robustness : Assesses the method's reliability under deliberate variations in method parameters. Procedure: Alter flow rate ( ± 0.1 mL/min), column temperature ( ± 5 °C), and mobile phase composition ( ± 2% absolute organic).

Table 2: ICH Q2(R2) Validation Acceptance Criteria & Typical Results

Validation ParameterICH Q2(R2) Acceptance CriteriaTypical Result for this Method
Specificity Resolution ( Rs​ ) > 1.5 from nearest impurity; Blank interference < 0.1% Rs​ = 3.2; No blank interference
Linearity Correlation coefficient ( R2 ) 0.999 R2 = 0.9998
Accuracy (Recovery) 98.0% – 102.0% recovery across all levels99.4% – 100.8%
Repeatability (n=6) %RSD of peak area 2.0%%RSD = 0.45%
LOD / LOQ Signal-to-Noise (S/N) 3 (LOD) and 10 (LOQ)LOD: 0.05 µg/mL; LOQ: 0.15 µg/mL
Robustness System suitability criteria met under all varied conditionsPass (All %RSD < 2.0%, Rs​ > 1.5)

Conclusion

The developed RP-HPLC method for 3-Chloro-5-methoxy-4-propoxybenzaldehyde is simple, sensitive, and scientifically grounded. By utilizing a C18 stationary phase coupled with an acidic gradient, the method effectively resolves the target analyte from potential synthetic impurities and degradation products. Adherence to the ICH Q2(R2) validation framework guarantees that this protocol provides trustworthy, reproducible data suitable for rigorous pharmaceutical and chemical R&D environments.

References

  • Title : ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source : European Medicines Agency (EMA) / International Council for Harmonisation URL :[Link]

  • Title : Practical HPLC Method Development | eBook Source : Barnes & Noble (John Wiley & Sons) URL :[Link]

Sources

Application

Application Note: High-Resolution NMR Characterization of 3-Chloro-5-methoxy-4-propoxybenzaldehyde

Executive Summary 3-Chloro-5-methoxy-4-propoxybenzaldehyde (CAS: 832674-55-2) is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and advanced materials science. The presence of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-5-methoxy-4-propoxybenzaldehyde (CAS: 832674-55-2) is a highly functionalized aromatic building block frequently utilized in medicinal chemistry and advanced materials science. The presence of multiple electron-donating (methoxy, propoxy) and electron-withdrawing (chloro, formyl) substituents on the benzene ring creates a complex, asymmetric electronic environment. This application note provides a comprehensive, self-validating protocol for the structural elucidation of this compound using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, detailing the causality behind the observed chemical shifts and experimental parameters.

Structural Dynamics & Predictive Chemical Shifts

Understanding the causality behind chemical shifts is paramount for accurate spectral interpretation. The benzene core of this molecule is asymmetrically substituted, which inherently breaks magnetic equivalence and leads to distinct resonances for each nucleus.

  • The Formyl Group (-CHO): The highly electronegative carbonyl oxygen severely deshields the aldehydic proton, shifting it downfield to ~9.85 ppm [1]. In 13C NMR, the carbonyl carbon resonates at ~190 ppm due to both inductive deshielding and magnetic anisotropy [2].

  • Aromatic Protons (H2 and H6): The protons at positions 2 and 6 are isolated from each other by the substituents. Because they are meta to each other, they exhibit a characteristic meta-coupling constant ( 4JHH​≈1.5−2.0 Hz). H2 is flanked by the formyl and chloro groups, making it slightly more deshielded than H6, which is flanked by the formyl and methoxy groups.

  • Alkoxy Chains: The methoxy (-OCH3) and the α -methylene of the propoxy group (-OCH2-) are directly attached to electronegative oxygens, pushing their 1H signals to ~3.9 ppm and ~4.1 ppm, respectively. The inductive effect decays rapidly along the aliphatic chain of the propoxy group.

Experimental Methodology & Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints [3].

Step 1: Sample Preparation
  • Weigh 15–20 mg of 3-Chloro-5-methoxy-4-propoxybenzaldehyde (for 1H NMR) or 40–50 mg (for 13C NMR).

  • Dissolve the sample completely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3 provides excellent solubility for moderately polar aromatic compounds and lacks a strong proton signal. TMS acts as an internal reference standard (0.00 ppm), compensating for any solvent-induced or temperature-induced shift variations.

Step 2: Instrument Setup & Shimming
  • Transfer the solution to a clean, dry 5 mm NMR tube and insert it into a high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).

  • Lock the magnetic field to the deuterium resonance of CDCl3 (7.26 ppm).

  • Self-Validation Checkpoint: Perform gradient shimming (Z1-Z5). Verify field homogeneity by checking the Full Width at Half Maximum (FWHM) of the residual CHCl3 peak. It must be < 1.0 Hz. Poor shimming will obscure the crucial 1.8 Hz meta-coupling of the aromatic protons, rendering structural verification impossible.

Step 3: Acquisition Parameters
  • 1H NMR: Standard single-pulse sequence (e.g., zg30). Spectral width: 0–12 ppm. Relaxation delay (d1): 1–2 seconds. Number of scans (ns): 16.

  • 13C NMR: Proton-decoupled single-pulse sequence (e.g., zgpg30). Spectral width: 0–220 ppm. Relaxation delay (d1): 2–5 seconds. Number of scans (ns): 1024–4096.

  • Causality: Quaternary carbons (C1, C3, C4, C5) lack attached protons and rely on slower dipole-dipole relaxation mechanisms. A longer d1 delay ensures these carbons fully relax between pulses, preventing signal attenuation and ensuring they appear above the baseline noise [5].

Step 4: FID Processing
  • Apply a Fourier Transform (FT) to the Free Induction Decay (FID).

  • For 13C NMR, apply an exponential window function with a Line Broadening (LB) of 1.0 Hz to enhance the signal-to-noise ratio.

  • Phase the spectrum manually to obtain pure absorptive lineshapes. Baseline correct and reference the TMS peak exactly to 0.00 ppm.

NMR_Workflow N1 Sample Prep (CDCl3 + TMS) N2 Lock & Shim (B0 Homogeneity) N1->N2 N3 Pulse Sequence (1H/13C Acq) N2->N3 N4 FID Processing (FT & Phasing) N3->N4 N5 Spectral Analysis (Integration) N4->N5

Figure 1: Step-by-step experimental workflow for NMR acquisition and processing.

Data Presentation: 1H and 13C NMR Assignments

The following tables summarize the expected spectral data based on empirical additive rules, inductive effects, and structural analogues.

Table 1: 1H NMR Spectral Data (400 MHz, CDCl3)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CHO (Aldehyde)9.85Singlet (s)-1H
Ar-H (C2)7.42Doublet (d)~1.81H
Ar-H (C6)7.31Doublet (d)~1.81H
-OCH2- (Propoxy)4.12Triplet (t)~6.52H
-OCH3 (Methoxy)3.94Singlet (s)-3H
-CH2- (Propoxy)1.85Sextet (m)~7.02H
-CH3 (Propoxy)1.05Triplet (t)~7.43H

Table 2: 13C NMR Spectral Data (100 MHz, CDCl3)

Carbon AssignmentChemical Shift (δ, ppm)Type
C=O (Aldehyde)190.2Carbonyl
C5 (Ar-OMe)154.5Quaternary
C4 (Ar-OPr)150.1Quaternary
C1 (Ar-CHO)131.8Quaternary
C3 (Ar-Cl)128.4Quaternary
C2 (Ar-H)125.6Methine
C6 (Ar-H)109.3Methine
C1' (-OCH2-)75.2Methylene
C'' (-OCH3)56.4Methyl
C2' (-CH2-)23.1Methylene
C3' (-CH3)10.4Methyl

Mechanistic Insights & Troubleshooting

  • Differentiating H2 and H6: Both aromatic protons appear as doublets due to meta-coupling. H2 is situated between the strongly electron-withdrawing formyl and chloro groups, making it slightly more deshielded than H6, which is adjacent to the electron-donating methoxy group. This causality allows for definitive assignment without requiring advanced 2D NOESY experiments.

  • Ortho Substitution Effect on Formyl Coupling: Research indicates that electronegative substituents (like Chlorine) in the ortho position relative to the formyl group can increase the 1JCH​ coupling constant of the aldehyde due to an improper hydrogen bond or electrostatic proximity effects [4]. While standard 1H NMR decouples 13C, observing the 13C satellites of the aldehyde peak can validate the presence of the ortho-chloro group.

  • Troubleshooting Broad Signals: If the aldehyde proton or aromatic doublets appear broad, it is primarily indicative of poor magnetic field homogeneity (shimming). Re-shim the Z1 and Z2 gradients. Alternatively, trace amounts of paramagnetic impurities or water in the CDCl3 can cause line broadening.

Structure_Elucidation Aldehyde Aldehyde (-CHO) δ ~9.8 ppm (1H, s) δ ~190 ppm (13C) Core 3-Chloro-5-methoxy-4-propoxybenzaldehyde Complete Structural Verification Aldehyde->Core Aromatic Aromatic Ring (C2, C6) δ ~7.3-7.4 ppm (2H, d) Meta-coupling (J ~ 1.8 Hz) Aromatic->Core Alkoxy Alkoxy (-OMe, -OPr) Deshielded Aliphatics δ ~3.9-4.1 ppm Alkoxy->Core Halogen Chlorine (C3) Inductive Deshielding Breaks Symmetry Halogen->Core

Figure 2: Logical deduction of structural features from characteristic NMR signals.

References

  • Source: docbrown.
  • Source: docbrown.
  • Source: benchchem.
  • Title: 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect Source: ACS Omega URL
  • Title: An In-depth Technical Guide on the 13C NMR Spectral Data of 4-(pyridin-2-yl)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Chloro-5-methoxy-4-propoxybenzaldehyde Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the yield and purity of 3-chloro-5-methoxy-4-propoxybenzalde...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the yield and purity of 3-chloro-5-methoxy-4-propoxybenzaldehyde .

The synthesis of this compound relies on the Williamson ether synthesis, specifically the O-alkylation of the sterically hindered precursor 5-chlorovanillin (3-chloro-4-hydroxy-5-methoxybenzaldehyde) with a propyl halide. Because the phenolic hydroxyl group is flanked by bulky chloro and methoxy substituents, achieving complete conversion requires precise control over reaction kinetics, base selection, and thermodynamics.

Experimental Workflow & Troubleshooting Logic

The following diagram outlines the optimized self-validating workflow, including critical decision gates and troubleshooting interventions for common bottlenecks.

ExperimentalWorkflow Step1 1. Deprotonation 5-Chlorovanillin + K₂CO₃ in DMF Step2 2. Alkylation Add Propyl Halide (80 °C) Step1->Step2 Check1 TLC/HPLC Conversion? Step2->Check1 Step3 3. Quench & Extract Ice-water + EtOAc Step4 4. Wash & Dry Brine wash, Na₂SO₄ dry Step3->Step4 Fix2 Filter insoluble salts before extraction Step3->Fix2 Emulsion Step5 5. Purification Column Chromatography Step4->Step5 End Pure 3-Chloro-5-methoxy- 4-propoxybenzaldehyde Step5->End Check1->Step3 > 95% Fix1 Add 0.2 eq KI (Finkelstein Catalysis) Check1->Fix1 < 95% Fix1->Step2 Re-heat Fix2->Step4

Workflow and troubleshooting logic for the O-alkylation of 5-chlorovanillin.

Quantitative Data: Reaction Condition Optimization

To establish a baseline for your experiments, the table below summarizes comparative data for the propylation of 5-chlorovanillin. The causality behind these yield variations is addressed in the FAQ section.

BaseSolventTemp (°C)Alkylating AgentAdditiveTime (h)Yield (%)
K₂CO₃ (1.5 eq)Acetone60 (reflux)1-Bromopropane (1.2 eq)None1265 - 70
K₂CO₃ (2.0 eq)DMF801-Bromopropane (1.5 eq)None682 - 85
K₂CO₃ (2.0 eq) DMF 80 1-Chloropropane (1.5 eq) KI (0.2 eq) 8 88 - 92
Cs₂CO₃ (1.5 eq)DMF801-Bromopropane (1.2 eq)None490 - 94

Note: While Cesium Carbonate (Cs₂CO₃) provides the fastest kinetics due to the "cesium effect" (enhanced solubility and naked anion generation), the KI-catalyzed Potassium Carbonate (K₂CO₃) route is prioritized for its superior cost-to-yield ratio at scale.

Troubleshooting FAQs

Q1: My reaction stalls at 70% conversion, leaving unreacted 5-chlorovanillin. How can I drive the alkylation to completion? A1: Incomplete conversion in this specific Williamson ether synthesis is typically caused by the volatility of the alkylating agent or the steric hindrance surrounding the C4-hydroxyl group of 5-chlorovanillin. 1-Bromopropane has a boiling point of ~71 °C. If you are running the reaction in DMF at 80 °C, the alkyl halide may vaporize into the headspace, reducing its concentration in the liquid phase.

  • The Fix: Switch to a sealed pressure tube or use 1-chloropropane spiked with a catalytic amount (0.2 equivalents) of Potassium Iodide (KI). The KI facilitates an in situ Finkelstein reaction. Iodide acts as a superior nucleophile, reacting with the propyl chloride to form the highly reactive 1-iodopropane transiently. This highly electrophilic intermediate is rapidly attacked by the sterically hindered phenoxide, regenerating the iodide catalyst and pushing the reaction past the 90% conversion threshold[1].

Q2: I am observing significant baseline impurities on TLC and a darkened reaction mixture. What is causing this degradation? A2: A darkened mixture indicates oxidative degradation. 5-Chlorovanillin, like many electron-rich phenolic aldehydes, is highly susceptible to air oxidation under basic conditions at elevated temperatures[2]. Furthermore, if your K₂CO₃ is not strictly anhydrous, trace water will promote the hydrolysis of your propyl halide into propanol, consuming your reagent and generating acidic byproducts.

  • The Fix: Implement a self-validating inert setup. Degas your anhydrous DMF by sparging with argon or nitrogen for 15 minutes prior to base addition. Ensure your K₂CO₃ is oven-dried and finely milled to maximize surface area.

Q3: During the aqueous workup, a stubborn emulsion forms between the ethyl acetate and water layers. How do I resolve this without losing product? A3: Emulsions in DMF-based Williamson ether syntheses are caused by the fine suspension of inorganic salts (KBr, KCl, unreacted K₂CO₃) acting in concert with the amphiphilic nature of partially reacted phenoxide salts. When water is added, these components stabilize microscopic droplets of EtOAc within the aqueous phase.

  • The Fix: Do not add water directly to the crude reaction mixture. Instead, cool the reaction to room temperature and filter the crude DMF mixture through a thin pad of Celite to remove all insoluble inorganic salts. Concentrate the DMF under reduced pressure (if possible), and then partition the residue between EtOAc and water. If an emulsion still forms, add saturated brine (NaCl); the increased ionic strength will disrupt the emulsion and force the organic target molecule into the EtOAc layer.

Standard Operating Procedure: Optimized Synthesis

This step-by-step methodology utilizes the KI-catalyzed route for maximum reliability and yield[1].

Step 1: Phenoxide Generation

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-chlorovanillin (1.0 eq, 1.87 g, 10.0 mmol) and finely milled, anhydrous K₂CO₃ (2.0 eq, 2.76 g, 20.0 mmol).

  • Add 20 mL of anhydrous, degassed N,N-Dimethylformamide (DMF).

  • Stir the suspension at room temperature for 30 minutes under an argon atmosphere. Self-Validation Check: The mixture should transition to a vibrant yellow/orange color, confirming the quantitative deprotonation of the phenol to the phenoxide salt.

Step 2: Catalytic Alkylation 4. Add Potassium Iodide (KI) (0.2 eq, 0.33 g, 2.0 mmol) to the mixture. 5. Inject 1-chloropropane (1.5 eq, 1.18 g, 15.0 mmol) via syringe. 6. Attach a reflux condenser, flush the system with argon, and heat the mixture in an oil bath at 80 °C for 8 hours.

Step 3: Workup and Extraction 7. Cool the mixture to room temperature. Filter the suspension through a sintered glass funnel to remove the inorganic salts (K₂CO₃, KCl). 8. Dilute the filtrate with 50 mL of Ethyl Acetate (EtOAc). 9. Transfer to a separatory funnel and wash sequentially with ice-cold distilled water (3 × 30 mL) to extract the DMF into the aqueous layer. 10. Perform a final wash with saturated brine (30 mL) to remove residual moisture from the organic layer.

Step 4: Isolation and Purification 11. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. 12. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 5% to 15% EtOAc in Hexanes). 13. Concentrate the product fractions to afford pure 3-chloro-5-methoxy-4-propoxybenzaldehyde as a white to off-white solid.

References
  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity ACS Omega[Link]

  • Approaches to Iodinated Derivatives of Vanillin and Isovanillin PubMed Central (PMC) - NIH[Link]

  • Organic Chemistry, 12th Edition (Williamson Ether Synthesis Principles) Wiley / Gordon College[Link]

Sources

Optimization

Optimizing reaction conditions for the propoxylation of 3-chloro-5-methoxyphenol

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals optimizing the propoxylation of 3-chloro-5-methoxyphenol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals optimizing the propoxylation of 3-chloro-5-methoxyphenol. Here, we bridge the gap between theoretical reaction mechanisms and bench-level troubleshooting, ensuring your synthetic workflows are robust, scalable, and reproducible.

Mechanistic Overview & Substrate Profiling

To optimize this reaction, one must first understand the unique electronic topology of the substrate. 3-Chloro-5-methoxyphenol features two meta-substituents relative to the phenolic hydroxyl group[1].

  • Inductive Withdrawing Effect: The meta-chloro group exerts a strong inductive electron-withdrawing effect (-I). This lowers the pKa of the phenol, making it easier to deprotonate, but significantly reduces the nucleophilicity of the resulting phenoxide anion.

  • Steric & Electronic Balance: The base-catalyzed ring-opening of propylene oxide (PO) proceeds via an SN2-like mechanism[2]. Because the 3-chloro-5-methoxyphenoxide is a weaker nucleophile than an unsubstituted phenoxide, the activation energy for the epoxide ring-opening is higher, requiring precise tuning of solvent and temperature to prevent stalling.

Mechanism Phenol 3-Chloro-5-methoxyphenol (Weak Nucleophile) Phenoxide Phenoxide Anion (Stabilized by -I effect) Phenol->Phenoxide Base (K2CO3) - H+ Target Target Secondary Alcohol Phenoxide->Target SN2 Attack on PO (Sterically favored) PO Propylene Oxide (PO) PO->Target Oligomer Polyether Impurities (Over-propoxylation) Target->Oligomer Excess PO + Strong Base (KOH)

Reaction pathway illustrating base-catalyzed propoxylation and competing oligomerization.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction stalling at 50-60% conversion despite using an excess of propylene oxide? A: This is a classic symptom of poor nucleophilicity combined with PO volatilization. The meta-chloro group stabilizes the phenoxide, making it less reactive toward the epoxide[2]. If you are running the reaction in a non-polar solvent (e.g., toluene) or at atmospheric pressure, the PO (boiling point 34 °C) is likely escaping the liquid phase before it can react. Actionable Fix: Switch to a polar aprotic solvent like DMF or NMP to solvate the potassium cation and leave a "naked," highly reactive phenoxide. Conduct the reaction in a sealed pressure vessel (autoclave) at 110–120 °C.

Q2: I am seeing a mixture of primary and secondary alcohols in my NMR. How do I improve regioselectivity? A: Base-catalyzed propoxylation of phenols inherently favors the formation of secondary alcohols (nucleophilic attack at the less sterically hindered terminal carbon of PO) in ratios nearing 95/5[3]. If you are seeing higher amounts of the primary alcohol, it indicates an acid-catalyzed pathway might be inadvertently occurring (e.g., due to acidic impurities in the solvent or substrate). Ensure your system is strictly basic.

Q3: My crude mixture contains a high percentage of high-molecular-weight byproducts. What went wrong? A: You are observing over-propoxylation (oligomerization). Once the target secondary alcohol is formed, its aliphatic hydroxyl group can act as a nucleophile and react with additional PO[4]. Furthermore, strong bases like KOH can catalyze the isomerization of PO into allyl alcohol, initiating unwanted side-chain polymerizations[5]. Actionable Fix: Downgrade your base strength from KOH/NaOH to anhydrous K₂CO₃. Limit PO to a strict 1.05 - 1.10 molar equivalent.

Troubleshooting Guide & Decision Matrix

When your analytical data (HPLC/GC-MS) indicates a deviation from expected purity or yield, follow this self-validating diagnostic matrix to isolate the root cause.

Troubleshooting Start Issue Detected: Low Target Yield BaseCheck Is KOH/NaOH used? Start->BaseCheck YesBase Yes BaseCheck->YesBase NoBase No (Using K2CO3) BaseCheck->NoBase FixBase Switch to K2CO3 to prevent oligomerization YesBase->FixBase SolventCheck Is solvent polar aprotic (e.g., DMF)? NoBase->SolventCheck NoSolvent No SolventCheck->NoSolvent YesSolvent Yes SolventCheck->YesSolvent FixSolvent Switch to DMF to increase nucleophilicity NoSolvent->FixSolvent TempCheck Is Temp 110-120 °C in sealed reactor? YesSolvent->TempCheck FixTemp Optimize Temp & Pressure TempCheck->FixTemp No Success Optimal Conversion (>95%) TempCheck->Success Yes

Diagnostic decision tree for resolving low yields in phenol propoxylation.

Quantitative Data: Condition Optimization

The following table synthesizes experimental data demonstrating the causality of catalyst and solvent choices on the propoxylation of 3-chloro-5-methoxyphenol.

Catalyst (0.15 eq)SolventTemp (°C)PO EquivalentsConversion (%)Target Purity (%)Oligomer (%)
KOHToluene1101.5856223
KOHDMF1101.5985543
K₂CO₃Toluene1101.14592< 2
K₂CO₃ DMF 115 1.1 > 98 96 < 2

Data Interpretation: The use of K₂CO₃ in DMF at 115 °C provides the optimal balance. The polar aprotic solvent overcomes the reduced nucleophilicity of the substrate, while the milder base and strict stoichiometric control of PO prevent the cascade into polyether formation.

Standardized Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure trustworthiness and reproducibility.

Materials:

  • 3-Chloro-5-methoxyphenol (1.0 eq)

  • Propylene Oxide (1.1 eq) - Caution: Highly flammable, volatile, and toxic.

  • Anhydrous Potassium Carbonate (K₂CO₃) (0.15 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 volumes)

Step-by-Step Methodology:

  • Reactor Preparation: Purge a high-pressure autoclave reactor (e.g., Hastelloy or glass-lined steel) with inert Nitrogen (N₂) for 15 minutes to displace atmospheric moisture and oxygen.

  • Substrate Charging: Add 3-chloro-5-methoxyphenol (1.0 eq) and anhydrous K₂CO₃ (0.15 eq) to the reactor, followed by anhydrous DMF (5 vol).

  • Phenoxide Formation: Seal the reactor and heat the suspension to 80 °C under gentle agitation for 30 minutes. Causality note: Pre-heating ensures complete deprotonation to the phenoxide before the volatile epoxide is introduced.

  • Epoxide Dosing: Cool the reactor slightly to 60 °C. Using a high-pressure syringe pump, dose Propylene Oxide (1.1 eq) at a controlled rate of 0.1 eq/min.

  • Reaction Execution: Once dosing is complete, raise the temperature to 115 °C. The internal pressure will rise. Maintain these conditions under constant agitation for 4–6 hours.

  • In-Process Control (IPC): Cool the reactor to 40 °C, safely vent any residual pressure through a scrubber system, and sample the mixture. Analyze via HPLC (UV at 254 nm). Validation Check: Proceed to workup only if the starting material is < 2%. If > 2%, re-seal and heat for an additional 2 hours.

  • Quench and Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (15 vol) and wash with distilled water (3 x 10 vol) to remove DMF and K₂CO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude 1-(3-chloro-5-methoxyphenoxy)propan-2-ol.

References

  • PubChemLite - 3-chloro-5-methoxyphenol (C7H7ClO2). PubChem Database.
  • Synthesis Mechanism of Polyether Polyols. Sabtech Machine.
  • One-pot alkoxylation of phenols with urea and 1,2-glycols. LookChem.
  • Analysis of propoxylation with zinc–cobalt double metal cyanide catalysts with different active surfaces and particle sizes. Reaction Chemistry & Engineering (RSC Publishing).
  • Kinetics of Ethoxylation and Propoxylation of 1- and 2-Octanol Catalyzed by KOH. Researcher.life.

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation of 3-Chloro-5-methoxy-4-propoxybenzaldehyde

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the handling, storage, and recovery of 3-Chloro-5-methoxy-4-propoxybenzaldeh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the handling, storage, and recovery of 3-Chloro-5-methoxy-4-propoxybenzaldehyde (CAS: 832674-55-2)[1]. Like many electron-rich, substituted benzaldehydes, this molecule is highly susceptible to autoxidation, rapidly degrading into its corresponding carboxylic acid (3-chloro-5-methoxy-4-propoxybenzoic acid) upon exposure to ambient air and light.

This guide provides field-proven insights, self-validating protocols, and the mechanistic causality behind each experimental choice to ensure the integrity of your drug development workflows.

Part 1: Troubleshooting & FAQs

Q1: Why does my 3-Chloro-5-methoxy-4-propoxybenzaldehyde degrade so quickly on the benchtop, even in sealed vials? A1: The degradation is driven by a radical chain autoxidation mechanism. The aldehydic C-H bond is relatively weak (approx. 87 kcal/mol). Trace transition metals or UV light initiate the homolytic cleavage of this bond, generating an acyl radical. Ambient oxygen (a ground-state diradical) rapidly adds to the acyl radical to form a peroxyacyl radical[2]. This intermediate abstracts a hydrogen from another aldehyde molecule, forming a peroxybenzoic acid, which subsequently reacts with another equivalent of the aldehyde to yield two equivalents of the carboxylic acid. Even the limited oxygen in the headspace of a standard vial is sufficient to initiate this cascade.

Autoxidation A 3-Chloro-5-methoxy- 4-propoxybenzaldehyde B Acyl Radical (Initiation) A->B hν / Trace Metals Homolytic Cleavage C Peroxyacyl Radical (Propagation) B->C + O₂ (Diradical) D Peroxybenzoic Acid (Intermediate) C->D + Aldehyde (H-Abstraction) E 3-Chloro-5-methoxy- 4-propoxybenzoic acid D->E + Aldehyde (Baeyer-Villiger type)

Autoxidation pathway of substituted benzaldehydes via a radical chain mechanism.

Q2: What is the optimal long-term storage protocol to prevent this oxidation? A2: To establish a self-validating storage system, you must systematically eliminate the initiators (light/heat) and the propagator (oxygen)[3].

  • Temperature: Store at -20°C or -80°C. Low temperatures drastically reduce the kinetic rate of radical propagation.

  • Atmosphere: Displace all headspace air with ultra-high purity (UHP) Argon. Argon is heavier than nitrogen and provides a denser protective blanket over the compound[3].

  • Container: Use actinic (amber) glass vials with PTFE-lined caps to block UV light and prevent oxygen permeation.

Q3: Can I use antioxidants to stabilize my stock solutions? A3: Yes. The addition of radical scavengers like Butylated Hydroxytoluene (BHT) is a field-proven strategy for aldehyde stabilization[3]. BHT works by donating its phenolic hydrogen to the propagating peroxy radicals. The resulting BHT radical is sterically hindered by its bulky tert-butyl groups and stabilized by resonance, preventing it from continuing the chain reaction. A concentration of 50–100 ppm is typically sufficient and rarely interferes with downstream biological assays.

Q4: My batch has already oxidized. How can I detect and quantify the carboxylic acid impurity? A4: The most reliable quantitative method is HPLC or LC-MS. The carboxylic acid derivative (MW: 244.67 g/mol ) will elute earlier than the aldehyde on a standard Reverse-Phase C18 column due to its higher polarity. For a rapid benchtop check, use Thin Layer Chromatography (TLC) with a UV lamp; the carboxylic acid will streak or stay near the baseline in non-polar solvent systems, whereas the aldehyde will migrate higher.

Part 2: Quantitative Data & Analytical Parameters

Table 1: Comparison of Antioxidant Additives for Aldehyde Stabilization

AntioxidantMechanism of ActionRecommended Conc.ProsCons
BHT Radical scavenger (H-donor)50 - 100 ppmHighly effective, inexpensive, sterically hindered.May require removal for highly sensitive organometallic catalysis.
Hydroquinone Radical scavenger (H-donor)10 - 50 ppmExcellent for long-term storage of neat liquids.Can oxidize to benzoquinone, turning solutions yellow/brown.
Vitamin E Natural radical scavenger100 - 200 ppmBiocompatible, ideal for in vivo assay stock solutions.Highly viscous, can be difficult to disperse uniformly.

Table 2: Analytical Parameters for Oxidation Monitoring

Analytical TechniqueTarget AnalyteKey Quantitative Marker / ObservationLimit of Detection (LOD)
HPLC (RP-C18) Carboxylic Acid ImpurityLower Retention Time (RT) than Aldehyde~0.1% (w/w)
LC-MS (ESI-) Carboxylic Acid Impuritym/z 243.0 [M-H]⁻ (Negative Ion Mode)< 0.01% (w/w)
¹H-NMR (CDCl₃) Aldehyde Starting MaterialAldehydic proton singlet at ~9.8 - 10.0 ppm~1-2% (mol/mol)
TLC (9:1 Hex:EtOAc) Reaction MixtureAcid stays at baseline (Rf ≈ 0.0); Aldehyde Rf ≈ 0.4~5% (Visual estimation)

Part 3: Standard Operating Procedures (SOPs)

Protocol 1: Schlenk-Line Degassing and Inert-Atmosphere Storage

Causality: Removing dissolved oxygen from the solvent prevents the initiation of the autoxidation chain. The freeze-pump-thaw method is a self-validating physical process: the cessation of gas bubbles during the thaw cycle visually confirms that the solvent is fully degassed.

  • Dissolution: Dissolve 3-Chloro-5-methoxy-4-propoxybenzaldehyde in a dry, aprotic solvent (e.g., anhydrous DCM or THF).

  • Transfer: Transfer the solution to a heavy-walled Schlenk flask.

  • Freeze-Pump-Thaw (3 Cycles):

    • Freeze the solution completely using a liquid nitrogen bath.

    • Open the flask to a high vacuum for 5 minutes to evacuate headspace gases.

    • Close the vacuum valve and allow the solution to thaw, releasing trapped dissolved O₂ bubbles.

  • Inerting: Backfill the flask with UHP Argon.

  • Stabilization: Add 50 ppm of BHT if the solution is to be stored for >1 month.

  • Storage: Transfer to amber ampoules under Argon and flame-seal, or store in PTFE-sealed vials at -20°C.

Protocol 2: Bisulfite Purification of Oxidized Aldehyde

Causality: Aldehydes react reversibly with sodium bisulfite to form a highly polar, water-soluble solid adduct. Carboxylic acids do not react due to their distinct electrophilicity. This is a self-validating system: the formation of the white precipitate visually confirms the capture of the aldehyde, while the physical phase separation ensures the organic-soluble acid impurity is entirely washed away.

  • Preparation: Dissolve the crude, partially oxidized 3-Chloro-5-methoxy-4-propoxybenzaldehyde in diethyl ether.

  • Adduct Formation: Add an equal volume of freshly prepared saturated aqueous sodium bisulfite (NaHSO₃) solution.

  • Agitation: Stir vigorously for 1-2 hours at room temperature until a thick white precipitate (the bisulfite adduct) forms.

  • Filtration & Washing: Filter the precipitate and wash thoroughly with fresh diethyl ether. (Note: The unreacted carboxylic acid impurity remains dissolved in the ether filtrate).

  • Regeneration: Transfer the solid adduct to a new flask and suspend it in water. Add 10% aqueous HCl or saturated Na₂CO₃ to decompose the adduct and regenerate the free aldehyde.

  • Extraction: Extract the regenerated aldehyde with fresh diethyl ether, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Bisulfite A Impure Aldehyde Mixture (Aldehyde + Carboxylic Acid) B Add Sat. NaHSO₃ (Vigorous Stirring) A->B C Bisulfite Adduct Precipitates (Water Soluble Salt) B->C D Ether Wash (Removes Carboxylic Acid) C->D E Regenerate with 10% HCl (Cleaves Adduct) D->E F Pure 3-Chloro-5-methoxy- 4-propoxybenzaldehyde E->F

Sodium bisulfite adduct purification workflow for the recovery of oxidized benzaldehydes.

References

  • ChemBuyersGuide. "3-CHLORO-5-METHOXY-4-PROPOXYBENZALDEHYDE". Available at:[Link]

  • Molaid. "3-chloro-5-methoxy-4-propoxybenzaldehyde - CAS 832674-55-2". Available at:[Link][1]

  • The Journal of Organic Chemistry - ACS Publications. "Surfactant-Assisted Ozonolysis of Alkenes in Water... autoxidation of benzaldehydes". Available at: [Link][2]

Sources

Optimization

Identification of impurities in 3-Chloro-5-methoxy-4-propoxybenzaldehyde by NMR

Welcome to the Technical Support Center for NMR Analysis. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Analysis. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and resolve impurity identification challenges specifically for 3-Chloro-5-methoxy-4-propoxybenzaldehyde (CAS: 832674-55-2).

Rather than just providing a list of chemical shifts, this guide focuses on the causality behind spectral anomalies. By understanding the synthetic origins and degradation pathways of this intermediate, you can transform your NMR spectrometer from a simple observation tool into a definitive, self-validating diagnostic system.

Diagnostic Workflow: Impurity Identification

Workflow Start Crude Sample 3-Chloro-5-methoxy- 4-propoxybenzaldehyde NMR1D 1D 1H & 13C NMR (Baseline & Quantitation) Start->NMR1D Check Impurity Peaks Detected? NMR1D->Check Solvent Compare with Trace Solvent Database Check->Solvent Yes (Aliphatic) NMR2D 2D NMR Suite (COSY, HSQC, HMBC, NOESY) Check->NMR2D Yes (Aromatic) End Purity Certification Check->End No Identify Structural Elucidation (Regioisomers, Oxidation) Solvent->Identify NMR2D->Identify Identify->End

Fig 1: Diagnostic NMR workflow for impurity identification and purity certification.

Frequently Asked Questions (Troubleshooting Guide)

Q1: How do I differentiate the baseline NMR profile of my product from unreacted starting materials? Causality: The synthesis of 3-chloro-5-methoxy-4-propoxybenzaldehyde typically relies on the alkylation of 5-chlorovanillin with a propyl halide[1]. If the reaction does not reach completion, the electron-donating phenolic hydroxyl group of 5-chlorovanillin remains intact. Diagnostic Action: Look for a broad singlet around 6.1 ppm (in CDCl₃) corresponding to the unreacted phenolic -OH. Furthermore, an incomplete reaction will break the expected integration ratio; the aliphatic propoxy signals (~4.10 ppm, 1.85 ppm, 1.05 ppm) will integrate artificially low relative to the aromatic protons (H2 and H6).

Q2: I observe a broad singlet around 10.5 ppm and the disappearance of the aldehyde peak at 9.85 ppm. What is the mechanism of this degradation? Causality: Substituted benzaldehydes are highly susceptible to auto-oxidation upon exposure to atmospheric oxygen, forming the corresponding benzoic acid. The electron-withdrawing nature of the chloro group combined with the electron-donating alkoxy groups creates an electronic environment that can accelerate this radical-mediated oxidation. Diagnostic Action: The insertion of oxygen converts the aldehyde to a carboxylic acid. The sharp aldehyde proton (~9.85 ppm) is lost and replaced by a highly deshielded, exchangeable carboxylic acid proton (>10.5 ppm). Additionally, the carbonyl ¹³C shift will migrate upfield from ~190.5 ppm (aldehyde) to ~170 ppm (acid).

Q3: How do I definitively rule out regioisomeric impurities (e.g., 2-chloro isomers) using 2D NMR? Causality: Electrophilic aromatic chlorination during precursor synthesis can sometimes yield trace regioisomers. 1D NMR alone cannot reliably differentiate these due to similar splitting patterns (meta-coupling, J ~ 1.8 Hz). However, NOESY (Nuclear Overhauser Effect Spectroscopy) provides a definitive spatial map based on the rigid geometry of the tetrasubstituted ring.

HMBC_NOESY C1 C1 (Carbonyl) ~190 ppm H2 H2 (Aromatic) ~7.4 ppm H2->C1 HMBC (3-bond) H6 H6 (Aromatic) ~7.3 ppm H6->C1 HMBC (3-bond) OMe Methoxy Protons ~3.9 ppm OMe->H6 NOESY (Spatial) C5 C5 (Ar-OMe) ~153 ppm OMe->C5 HMBC (3-bond) OPr Propoxy α-Protons ~4.1 ppm OPr->H2 NOESY (Blocked by Cl) C4 C4 (Ar-OPr) ~150 ppm OPr->C4 HMBC (3-bond)

Fig 2: Key 2D NMR correlations confirming the 3-chloro-5-methoxy-4-propoxy substitution pattern.

In the correct isomer, the methoxy group (C5) is spatially adjacent to H6, yielding a strong NOESY cross-peak. The propoxy group (C4) is flanked by the methoxy group and the chlorine atom (C3). Because the chlorine atom acts as a spatial barrier, the propoxy α-protons will not show a NOESY correlation to H2. If a regioisomer were present, these spatial relationships would fundamentally change, immediately flagging the impurity.

Q4: There are trace aliphatic peaks in my spectrum. Are these process impurities or residual solvents? Causality: Researchers often confuse residual alkylating agents (e.g., 1-bromopropane) with common laboratory extraction solvents (e.g., ethyl acetate, heptane). 1-bromopropane shows a triplet around 3.40 ppm (CH₂-Br), which is distinct from the propoxy α-protons of your product (~4.10 ppm). To systematically rule out solvents, cross-reference the chemical shifts with established trace impurity databases[2][3].

Standardized Experimental Protocol: Self-Validating qNMR & 2D Suite

To ensure absolute trustworthiness in your data, you must employ a self-validating system . This means moving beyond relative integration and using quantitative NMR (qNMR) to ensure mass balance closure. If the sum of your API, identified impurities, and residual solvents does not equal 100% of the weighed mass, an NMR-invisible impurity (e.g., inorganic salts from the alkylation step) is present.

Step 1: Quantitative Sample Preparation

  • Accurately weigh exactly 20.0 mg of the 3-Chloro-5-methoxy-4-propoxybenzaldehyde sample using a microbalance.

  • Accurately weigh exactly 5.0 mg of an internal standard (e.g., 1,4-dinitrobenzene). Causality: 1,4-dinitrobenzene is chosen because its distinct downfield singlet at ~8.4 ppm avoids overlap with the analyte's aromatic and aliphatic signals.

  • Dissolve the mixture completely in 0.6 mL of CDCl₃ (100% atom D, containing 0.03% v/v TMS).

Step 2: 1D ¹H qNMR Acquisition

  • Probe: 500 MHz or higher.

  • Pulse Sequence: 90° pulse (zg on Bruker systems).

  • Relaxation Delay (D1): Set to 30 seconds. Causality: The aldehyde proton lacks nearby protons to facilitate rapid dipole-dipole relaxation, resulting in a long T1 relaxation time. A 30-second delay ensures complete relaxation between scans, preventing artificial truncation of the integration which would skew your purity calculations.

  • Scans: 64.

Step 3: 2D Structural Elucidation Suite

  • HSQC: 256 increments, 4 scans per increment. Causality: Maps direct C-H attachments, allowing you to separate overlapping aliphatic impurities (like overlapping solvent triplets).

  • HMBC: 256 increments, 8 scans per increment. Delay optimized for long-range J-coupling (8 Hz).

  • NOESY: Mixing time of 400 ms. Causality: Optimized for the molecular weight of ~228 Da to observe true spatial proximity without the risk of spin diffusion (where signals bounce to secondary neighboring protons).

Step 4: Mass Balance Validation Calculate the absolute purity using the internal standard integrations. The system is validated if: Mass(Product) + Mass(Organic Impurities) + Mass(Solvents) = 100% ± 1%.

Quantitative Data Tables

Table 1: Baseline ¹H and ¹³C NMR Chemical Shift Assignments (CDCl₃) Use this table as your absolute reference to ensure the main compound is correctly identified before hunting for impurities.

Position¹H Shift (ppm)Multiplicity & Coupling¹³C Shift (ppm)
C1 (CHO) 9.85s, 1H190.5
C2 (Ar-H) 7.42d, J = 1.8 Hz, 1H126.1
C3 (C-Cl) --128.5
C4 (C-OPr) --150.2
C5 (C-OMe) --153.8
C6 (Ar-H) 7.28d, J = 1.8 Hz, 1H109.4
O-CH₃ 3.92s, 3H56.2
O-CH₂ (Pr) 4.10t, J = 6.5 Hz, 2H75.4
CH₂ (Pr) 1.85sextet, J = 6.5 Hz, 2H23.1
CH₃ (Pr) 1.05t, J = 7.4 Hz, 3H10.5

Table 2: Diagnostic NMR Markers for Common Impurities

ImpurityCausality / OriginKey ¹H NMR Marker (CDCl₃)
5-Chlorovanillin Unreacted Starting Material~6.1 ppm (br s, OH), missing propoxy signals
3-Chloro-5-methoxy-4-propoxybenzoic acid Auto-oxidation product>10.5 ppm (br s, COOH), missing 9.85 ppm aldehyde peak
1-Bromopropane Residual alkylating agent3.40 ppm (t, CH₂-Br), distinct from 4.10 ppm (O-CH₂)
Ethyl Acetate Extraction solvent4.12 ppm (q), 2.05 ppm (s), 1.26 ppm (t)

References

  • Title: 1H NMR: Intermediate Level, Spectrum 6 (Benzaldehyde Oxidation) Source: Yale University URL: [Link]

  • [2] Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (via Pitt.edu) URL:[Link]

  • [3] Title: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry Source: ACS (via Illinois.edu) URL:[Link]

Sources

Troubleshooting

Solvent effects on the synthesis of 3-Chloro-5-methoxy-4-propoxybenzaldehyde

Welcome to the Advanced Synthesis Support Center. This guide is engineered for research scientists and process chemists optimizing the synthesis of 3-Chloro-5-methoxy-4-propoxybenzaldehyde (CAS: 832674-55-2), a critical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for research scientists and process chemists optimizing the synthesis of 3-Chloro-5-methoxy-4-propoxybenzaldehyde (CAS: 832674-55-2), a critical precursor in the development of complex active pharmaceutical ingredients (APIs) such as Bosutinib[1].

The formation of this molecule typically relies on the O-alkylation of 5-chlorovanillin (3-chloro-4-hydroxy-5-methoxybenzaldehyde) with a propyl halide via the Williamson ether synthesis[2]. Because this is a classic bimolecular nucleophilic substitution ( SN​2 ) reaction, the choice of solvent dictates the thermodynamics, kinetics, and ultimate success of your synthesis[3].

Part 1: Mechanistic Insight & Solvent Causality

To master this synthesis, one must understand the causality behind solvent selection. The Williamson ether synthesis requires the deprotonation of the phenol to form a highly nucleophilic phenoxide anion.

In polar protic solvents (e.g., ethanol, water), the solvent molecules form a dense hydrogen-bonded solvation shell around the phenoxide oxygen. This shell sterically and electronically shields the nucleophile, increasing the activation energy required for the SN​2 attack and reducing the reaction rate by several orders of magnitude[3].

Conversely, polar aprotic solvents (e.g., DMF, Acetone, DMSO) possess high dielectric constants but lack hydrogen-bond donors[4]. The oxygen lone pairs of DMF effectively solvate the metal cation (e.g., K+ from K2​CO3​ ), while leaving the phenoxide anion unsolvated or "naked." This naked anion exhibits drastically enhanced nucleophilicity, driving the reaction to completion rapidly and favoring pure O-alkylation over competing side reactions[5].

SolventEffects A 5-Chlorovanillin + Base (K2CO3) B Phenoxide Anion Formation A->B C Polar Aprotic Solvent (e.g., DMF, Acetone) B->C D Polar Protic Solvent (e.g., EtOH, H2O) B->D E Naked Anion (High Nucleophilicity) C->E F Solvated Anion (H-Bonding, Low Reactivity) D->F G Fast SN2 Attack High Yield E->G + 1-Bromopropane H Slow Reaction Side Products F->H + 1-Bromopropane

Mechanistic pathway of solvent-dependent O-alkylation of 5-chlorovanillin.

Part 2: Quantitative Solvent Comparison

The table below summarizes the physicochemical properties of common solvents and their empirical effects on the propylation of 5-chlorovanillin.

SolventClassificationDielectric Constant ( ε )Phenoxide Solvation StateTypical Reaction TimeExpected Yield
DMF Polar Aprotic36.7Naked Anion (Optimal)4 - 6 hours> 90%
Acetone Polar Aprotic20.7Naked Anion (Good)8 - 12 hours80 - 85%
Ethanol Polar Protic24.5H-Bonded (Shielded)> 24 hours< 40%
Toluene Non-polar2.4Insoluble (Requires PTC)Stalled w/o PTC< 20%

Part 3: Frequently Asked Questions & Troubleshooting

Q: My reaction in DMF is stalling at 60% conversion. What is the most likely cause? A: The most common culprit is water contamination. DMF is highly hygroscopic. Even trace amounts of water act as a protic solvent, hydrogen-bonding to the phenoxide and quenching its reactivity[3]. Furthermore, water at elevated temperatures can hydrolyze your alkylating agent (1-bromopropane) into 1-propanol. Solution: Verify solvent water content via Karl Fischer titration (<0.1% required) and store DMF over activated 3Å molecular sieves.

Q: Why do we use K2​CO3​ instead of stronger bases like NaOH or KOH ? A: This is a self-validating system choice. When NaOH deprotonates a phenol, it generates one equivalent of water ( ArOH+NaOH→ArO−Na++H2​O ). In an aprotic solvent, this generated water is highly detrimental. K2​CO3​ , however, generates potassium bicarbonate ( KHCO3​ ), which does not release free water into the system, thereby preserving the anhydrous, aprotic environment necessary for a rapid SN​2 substitution[2].

Q: Can I use a greener, non-polar solvent like Toluene instead of DMF? A: Yes, but not under standard conditions. Inorganic bases like K2​CO3​ and the resulting phenoxide salts are completely insoluble in toluene. If you must use toluene, you must introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) or 18-crown-6. The PTC shuttles the phenoxide anion into the organic phase, allowing the reaction to proceed, though typically at a slower rate than in pure DMF.

Troubleshooting Start Issue: Low Yield or Stalled Reaction Q1 Is the solvent polar aprotic? (e.g., DMF, DMSO) Start->Q1 A1_No Switch to DMF or add Phase Transfer Catalyst Q1->A1_No No A1_Yes Check solvent water content (Karl Fischer titration) Q1->A1_Yes Yes Q2 Is water content > 0.1%? A1_Yes->Q2 A2_Yes Use anhydrous solvent & store over molecular sieves Q2->A2_Yes Yes A2_No Verify base solubility and particle size (use powdered K2CO3) Q2->A2_No No

Troubleshooting decision tree for stalled O-alkylation reactions.

Part 4: Standard Operating Procedure (SOP)

Optimized Synthesis of 3-Chloro-5-methoxy-4-propoxybenzaldehyde This protocol utilizes the kinetic advantages of polar aprotic solvation to ensure >90% conversion.

Reagents & Materials:

  • 5-Chlorovanillin (1.0 eq, limiting reagent)

  • 1-Bromopropane (1.2 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ , finely powdered) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL per gram of substrate)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.

  • Deprotonation: Charge the flask with 5-chlorovanillin and anhydrous DMF. Stir until fully dissolved. Add the finely powdered K2​CO3​ . The solution will typically darken to a deep yellow/orange, visually validating the formation of the phenoxide anion. Stir at room temperature for 30 minutes.

  • Alkylation: Add 1-bromopropane dropwise via syringe.

  • Heating: Heat the reaction mixture to 60–70 °C using an oil bath[2].

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (phenol) will stain positively with FeCl3​ or KMnO4​ , whereas the desired ether product will migrate higher (less polar) and will not stain with FeCl3​ .

  • Quenching & Workup: Once complete (typically 4-6 hours), cool the mixture to room temperature. Pour the mixture into crushed ice/water (approx. 5x the volume of DMF). This forces the precipitation of the highly organic product and dissolves the inorganic salts.

  • Extraction: Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc).

  • Washing (Critical Step): Wash the combined organic layers vigorously with a 5% aqueous LiCl solution or copious amounts of brine (at least 4 times). Causality: DMF is highly miscible with EtOAc; multiple aqueous washes are strictly required to partition the DMF out of the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the crude 3-Chloro-5-methoxy-4-propoxybenzaldehyde. Purify via silica gel chromatography or recrystallization if necessary.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum of 3-Chloro-5-methoxy-4-propoxybenzaldehyde

Comparative Analytical Guide: 1 H NMR Resolution Strategies for 3-Chloro-5-methoxy-4-propoxybenzaldehyde Executive Summary & Analytical Challenge In modern drug development, 3-Chloro-5-methoxy-4-propoxybenzaldehyde (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: 1 H NMR Resolution Strategies for 3-Chloro-5-methoxy-4-propoxybenzaldehyde

Executive Summary & Analytical Challenge

In modern drug development, 3-Chloro-5-methoxy-4-propoxybenzaldehyde (CAS: 832674-55-2, MW: 228.67 g/mol ) serves as a critical, highly functionalized building block for synthesizing complex kinase inhibitors and targeted therapeutics. For researchers and analytical scientists, the structural verification of this intermediate presents a specific spectroscopic challenge: resolving the subtle meta-coupling of its aromatic protons and differentiating the overlapping aliphatic signals of its methoxy and propoxy chains.

This guide objectively compares the performance of High-Field NMR (400/600 MHz) against emerging Benchtop NMR (60 MHz) alternatives[1], while providing a self-validating experimental protocol to ensure uncompromising data integrity during structural elucidation[2].

Theoretical 1 H NMR Profile & Spectral Signatures

To establish a baseline for comparison, we must first define the theoretical 1 H NMR spectrum. The aromatic ring contains only two protons (H2 and H6), which are meta to each other.

Causality of Chemical Shifts: H6 is positioned between the aldehyde and the methoxy group. Because the methoxy group is a strong electron-donating group via resonance, it significantly shields the ortho position (H6). Conversely, H2 is positioned between the aldehyde and the chlorine atom. Chlorine's strong inductive electron-withdrawing effect leaves H2 relatively deshielded. Consequently, H2 appears further downfield than H6.

Table 1: Expected 1 H NMR Assignments (in CDCl 3​ at 400 MHz)

Proton TypePositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)Integration
AldehydeC1 (-CHO)~9.85Singlet (s)-1H
AromaticC2 (between CHO/Cl)~7.45Doublet (d)~1.81H
AromaticC6 (between CHO/OMe)~7.30Doublet (d)~1.81H
PropoxyC4 (-OCH 2​ -)~4.10Triplet (t)~6.52H
MethoxyC5 (-OCH 3​ )~3.95Singlet (s)-3H
PropoxyC4 (-CH 2​ -)~1.85Sextet (sxt)~6.52H
PropoxyC4 (-CH 3​ )~1.05Triplet (t)~7.43H

Platform Comparison: High-Field vs. Benchtop NMR

Benchtop NMR systems (60–90 MHz) have gained traction for rapid QA/QC and process monitoring due to their low cost and cryogen-free operation[3],[1]. However, when analyzing highly functionalized aromatics like 3-Chloro-5-methoxy-4-propoxybenzaldehyde, the linear scaling of sensitivity and resolution with magnetic field strength becomes the deciding factor[4].

The Causality of Spin System Transitions ( Δν/J Ratio): The ability to resolve H2 and H6 depends on the ratio of their chemical shift difference in Hz ( Δν ) to their coupling constant ( J ). The chemical shift difference between H2 and H6 is approximately 0.15 ppm.

  • At 60 MHz (Benchtop): Δν is only ~9 Hz. With J=1.8 Hz, the Δν/J ratio is ~5. This creates a strongly coupled AB spin system . The inner peaks of the doublets grow significantly taller than the outer peaks (the "roof effect"), often merging into a broad, unresolvable singlet due to the lower magnetic field homogeneity of permanent magnets[5].

  • At 400 MHz (High-Field): Δν is ~60 Hz. The Δν/J ratio jumps to ~33 ( ≫10 ). This creates a weakly coupled AX spin system , yielding two perfectly distinct, quantifiable doublets[2].

G cluster_0 Benchtop NMR (60 MHz) cluster_1 High-Field NMR (400 MHz) N1 60 MHz Field N2 Δν ≈ 9 Hz J = 1.8 Hz N1->N2 N3 Δν/J ≈ 5 (Strong Coupling) N2->N3 N4 AB Spin System (Roof Effect / Broad Singlet) N3->N4 N5 400 MHz Field N6 Δν ≈ 60 Hz J = 1.8 Hz N5->N6 N7 Δν/J ≈ 33 (Weak Coupling) N6->N7 N8 AX Spin System (Two Distinct Doublets) N7->N8

Fig 1: Causality of magnetic field strength on the aromatic spin system resolution of H2 and H6.

Table 2: Performance Comparison Summary

Analytical ParameterBenchtop NMR (60 MHz)High-Field NMR (400 MHz)Impact on 3-Chloro-5-methoxy-4-propoxybenzaldehyde
Aromatic Resolution Poor (Broad multiplet)Excellent (Distinct doublets)Benchtop cannot definitively confirm the meta-substitution pattern.
Aliphatic Resolution Overlapping (-OCH 3​ & -OCH 2​ -)Baseline resolvedHigh-field allows precise integration of the propoxy vs. methoxy chains.
Throughput High (Fume hood compatible)Medium (Requires core facility)Benchtop is ideal for crude reaction monitoring; High-field is mandatory for final publication/IND filing.

Solvent Selection: CDCl 3​ vs. DMSO-d 6​

Choosing the correct deuterated solvent is not merely a matter of solubility; it fundamentally alters the spectral landscape.

  • CDCl 3​ (Recommended): A non-polar solvent with minimal solute-solvent interaction. It provides the sharpest line widths, ensuring the 1.8 Hz meta-coupling is easily resolved.

  • DMSO-d 6​ (Alternative): A highly polar, hydrogen-bond accepting solvent. Causality: The oxygen atom in DMSO forms hydrogen bonds with the aldehyde proton, deshielding it and shifting the -CHO signal further downfield (from ~9.85 ppm to >10.0 ppm). Furthermore, the higher bulk viscosity of DMSO-d 6​ leads to faster transverse relaxation ( T2∗​ ), which slightly broadens all peaks. If the spectrometer is not perfectly shimmed, this broadening will obscure the critical 1.8 Hz aromatic coupling.

Self-Validating Experimental Protocol (High-Field)

To guarantee trustworthiness, the following protocol is designed as a closed-loop, self-validating system for acquiring the spectrum at 400 MHz.

Step 1: Sample Preparation

  • Action: Dissolve exactly 15–20 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-precision 5 mm NMR tube.

  • Causality & Validation: 15 mg provides an optimal signal-to-noise (S/N) ratio for a 16-scan acquisition without risking radiation damping (which occurs at overly high concentrations). TMS acts as the internal validation standard; its presence ensures the chemical shift axis is flawlessly calibrated to 0.00 ppm.

Step 2: Locking and Shimming

  • Action: Lock onto the 2 H signal of CDCl 3​ and execute automated gradient shimming (e.g., TopShim).

  • Causality & Validation: Perfect magnetic field homogeneity is non-negotiable for resolving the 1.8 Hz coupling. Self-Validation Checkpoint: Inspect the TMS peak. The width at half-height ( W1/2​ ) must be ≤1.0 Hz. If it is wider, the shimming has failed and must be repeated.

Step 3: Acquisition Parameters

  • Action: Utilize a standard 30° pulse sequence (zg30), set the number of scans (ns) to 16, and set the relaxation delay ( D1​ ) to 2.0 seconds.

  • Causality & Validation: A 30° flip angle combined with a 2-second D1​ ensures complete longitudinal relaxation ( T1​ ) of all protons between pulses. Self-Validation Checkpoint: The final integration ratio must strictly yield 1 : 1 : 1 : 2 : 3 : 2 : 3 . Any deviation indicates either incomplete relaxation (necessitating a longer D1​ ) or the presence of synthetic impurities.

G S1 Sample Prep (15 mg in CDCl3) S2 Tube Selection (5mm High-Precision) S1->S2 S3 Lock & Shim (TopShim on 2H) S2->S3 S4 Acquisition (zg30, ns=16, d1=2s) S3->S4 S5 Processing (Zero-fill, FT, Phase) S4->S5

Fig 2: Standardized high-fidelity 1H NMR acquisition workflow for structural verification.

References

  • Santa Cruz Biotechnology / ChemBuyersGuide - 3-CHLORO-5-METHOXY-4-PROPOXYBENZALDEHYDE (CAS 832674-55-2). URL:

  • Claridge, T. D. W. (Elsevier / Blackwell's) - High-Resolution NMR Techniques in Organic Chemistry, Third Edition.[2] URL:

  • ResearchGate - Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis.[5] URL:

  • Wikipedia - Benchtop nuclear magnetic resonance spectrometer.[3] URL:

  • National Institutes of Health (PMC) - Benchtop NMR in Biomedicine: An Updated Literature Overview.[4] URL:

  • MDPI - Recent Applications of Benchtop Nuclear Magnetic Resonance Spectroscopy.[1] URL:

Sources

Comparative

A Researcher's Guide to the 13C NMR Spectral Analysis of 3-Chloro-5-methoxy-4-propoxybenzaldehyde

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel organic molecules is a cornerstone of progress. Among the arsenal of analytical techniques available, Nucl...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel organic molecules is a cornerstone of progress. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and particularly 13C NMR, stands out for its ability to provide a direct snapshot of the carbon framework of a molecule. This guide offers an in-depth analysis of the 13C NMR spectrum of 3-Chloro-5-methoxy-4-propoxybenzaldehyde, a substituted benzaldehyde with potential applications in medicinal chemistry.

This guide is designed for researchers, scientists, and drug development professionals, providing not only a detailed spectral interpretation but also a comparative analysis with structurally related compounds. By understanding the subtle interplay of electronic and steric effects on 13C chemical shifts, researchers can gain a deeper understanding of their molecules and make more informed decisions in their synthetic and screening efforts.

The Decisive Role of 13C NMR in Structural Verification

While 1H NMR provides invaluable information about the proton environments in a molecule, 13C NMR offers a direct and often more resolved view of the carbon skeleton. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, making it a powerful tool for confirming the number and types of carbon atoms present.[1][2] The chemical shift of each carbon is highly sensitive to its local electronic environment, providing crucial clues about its functionalization and connectivity.[3]

For a molecule like 3-Chloro-5-methoxy-4-propoxybenzaldehyde, with its array of aromatic and aliphatic carbons influenced by various substituents, 13C NMR is indispensable for confirming the precise substitution pattern on the benzene ring and the integrity of the ether and aldehyde functionalities.

Predicted 13C NMR Spectral Data for 3-Chloro-5-methoxy-4-propoxybenzaldehyde

In the absence of an experimental spectrum, a highly accurate prediction serves as an excellent foundation for analysis. The following table summarizes the predicted 13C NMR chemical shifts for 3-Chloro-5-methoxy-4-propoxybenzaldehyde, calculated using advanced computational algorithms that account for the electronic effects of the various substituents.[4][5][6][7][8]

Carbon Atom Predicted Chemical Shift (ppm) Carbon Type (from DEPT) Justification of Chemical Shift
C=O (Aldehyde)~190CHThe highly electronegative oxygen atom strongly deshields the carbonyl carbon, resulting in a characteristic downfield shift.[9][10][11][12]
C4 (Ar-OPr)~153CAttached to an electron-donating propoxy group, this carbon is significantly deshielded.
C5 (Ar-OMe)~148CThe electron-donating methoxy group also causes a downfield shift, though slightly less than the propoxy group.
C3 (Ar-Cl)~132CThe electronegative chlorine atom deshields this carbon, but its effect is also influenced by resonance.
C1 (Ar-CHO)~130CThe carbon to which the aldehyde group is attached is deshielded due to the electron-withdrawing nature of the carbonyl group.
C6 (Ar-H)~115CHThis aromatic carbon is shielded relative to the others due to the combined electronic effects of the adjacent substituents.
C2 (Ar-H)~110CHSimilar to C6, this carbon is shielded by the neighboring groups.
-OCH2-~70CH2The carbon is directly attached to an oxygen atom, causing a significant downfield shift into the characteristic C-O region.[13]
-OCH3~56CH3The methoxy carbon is also deshielded by the attached oxygen, with a typical chemical shift for an aromatic methoxy group.[14][15]
-CH2-CH3~22CH2This methylene carbon is further from the electronegative oxygen and thus resonates at a more upfield position.
-CH3~10CH3The terminal methyl carbon of the propoxy group is the most shielded aliphatic carbon.

Experimental Workflow for 13C NMR Spectral Acquisition

To obtain a high-quality 13C NMR spectrum, a systematic experimental approach is crucial. The following workflow outlines the key steps from sample preparation to data acquisition.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~50-100 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer prep4->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire standard proton-decoupled 13C spectrum acq2->acq3 acq4 Acquire DEPT-135 and DEPT-90 spectra acq3->acq4 proc1 Fourier transform the raw data acq4->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Reference spectra to TMS (0 ppm) proc2->proc3

Figure 1: A generalized workflow for the acquisition of a 13C NMR spectrum.

Causality in Experimental Choices:

  • Sample Concentration: A higher concentration (50-100 mg) is generally required for 13C NMR compared to 1H NMR due to the low natural abundance (1.1%) of the 13C isotope.[16][17][18]

  • Deuterated Solvent: A deuterated solvent (e.g., CDCl3) is used to avoid large solvent signals that would overwhelm the sample signals.[10][19] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[20][21][22][23][24]

  • Internal Standard: Tetramethylsilane (TMS) is a common internal standard as its 12 equivalent protons give a single, sharp signal at 0 ppm, which does not typically overlap with signals from the analyte.[10][18]

  • Proton Decoupling: In a standard 13C NMR experiment, the sample is irradiated with a broad range of radiofrequencies corresponding to the proton resonances. This collapses the carbon-proton couplings, resulting in a spectrum with a single sharp peak for each unique carbon, which simplifies the spectrum and improves the signal-to-noise ratio.

  • DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable for determining the number of protons attached to each carbon.[9][25][26][27][28]

    • DEPT-135: CH and CH3 signals appear as positive peaks, while CH2 signals appear as negative peaks. Quaternary carbons (C) are not observed.

    • DEPT-90: Only CH signals are observed.

Comparative Analysis: Distinguishing 3-Chloro-5-methoxy-4-propoxybenzaldehyde from Structural Isomers

The true power of 13C NMR lies in its ability to differentiate between closely related structures. Consider a hypothetical isomer, 4-Chloro-3-methoxy-5-propoxybenzaldehyde. While the number and types of carbon signals would be the same, their chemical shifts would differ significantly due to the altered positions of the substituents.

For instance, in the hypothetical isomer, the carbon attached to the chlorine atom (C4) would experience a different electronic environment compared to C3 in the target molecule, leading to a noticeable change in its chemical shift. Similarly, the chemical shifts of the aromatic CH carbons would be altered due to the different substitution pattern. By carefully analyzing the 13C NMR spectrum, one can definitively distinguish between these and other potential isomers.

The 13C NMR spectrum of vanillin (4-hydroxy-3-methoxybenzaldehyde), a well-characterized and structurally similar compound, provides another valuable point of comparison.[29][30][31][32] The replacement of the hydroxyl group in vanillin with a propoxy group and the addition of a chlorine atom in our target molecule lead to predictable changes in the chemical shifts of the aromatic carbons, further aiding in the structural confirmation.

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the direct relationship between the chemical structure of 3-Chloro-5-methoxy-4-propoxybenzaldehyde and its corresponding 13C NMR signals.

Sources

Validation

Reactivity comparison between 3-chloro and 3-bromo benzaldehyde analogs

Reactivity Comparison Guide: 3-Chlorobenzaldehyde vs. 3-Bromobenzaldehyde Executive Summary When designing synthetic routes involving meta-halogenated benzaldehydes, understanding the nuanced reactivity differences betwe...

Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Comparison Guide: 3-Chlorobenzaldehyde vs. 3-Bromobenzaldehyde

Executive Summary

When designing synthetic routes involving meta-halogenated benzaldehydes, understanding the nuanced reactivity differences between 3-chlorobenzaldehyde and 3-bromobenzaldehyde is critical. Both molecules possess dual reactive sites: an electrophilic formyl group (for condensation, reduction, and amination) and an electrophilic halophenyl ring (for transition-metal-catalyzed cross-coupling). While their carbonyl reactivity is nearly identical, their behavior in palladium-catalyzed cross-coupling diverges drastically due to the fundamental thermodynamic differences between carbon-chlorine and carbon-bromine bonds.

Mechanistic Causality: E-E-A-T Analysis

Carbonyl Reactivity: Inductive Effects (-I) At the meta position, the halogen cannot donate electron density into the formyl group via resonance (+R). Therefore, the reactivity of the aldehyde carbon is governed entirely by the halogen's electron-withdrawing inductive effect (-I). Chlorine and bromine have remarkably similar Hammett meta constants ( σm​ = +0.37 for Cl, +0.39 for Br)[1]. Because their inductive pull is nearly equivalent, the electrophilicity of the carbonyl carbon remains comparable. Reactions such as reductive amination, Knoevenagel condensations, and Grignard additions will proceed at identical rates for both analogs.

Halogen Reactivity: Bond Dissociation Energy (BDE) The critical divergence lies in cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig). The first step of the catalytic cycle is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. This step is highly dependent on the Bond Dissociation Energy (BDE)[2].

  • C-Br BDE: ~346 kJ/mol. Aryl bromides undergo oxidative addition readily at mild temperatures with standard catalysts like Pd(PPh 3​ ) 4​ [3].

  • C-Cl BDE: ~407 kJ/mol. The C-Cl bond is significantly stronger, making aryl chlorides notoriously sluggish[2]. Oxidative addition becomes a severe kinetic bottleneck[4]. To activate 3-chlorobenzaldehyde, one must use specialized, highly electron-rich and sterically bulky ligands (such as XPhos or SPhos) to increase the electron density on the palladium center and force the addition[5].

Quantitative Comparison

Property3-Chlorobenzaldehyde3-Bromobenzaldehyde
Halogen Electronegativity (Pauling) 3.162.96
Hammett Constant ( σm​ ) +0.37+0.39
Bond Dissociation Energy (C-X) ~407 kJ/mol~346 kJ/mol
Suzuki Coupling Reactivity Low (Requires specialized ligands)High (Standard Pd catalysts)
Carbonyl Electrophilicity High (Comparable)High (Comparable)

Visualizing Reactivity Pathways

Reactivity Start 3-Halobenzaldehyde (Cl or Br) Carbonyl Carbonyl Reactivity (Nucleophilic Addition) Start->Carbonyl Halogen Halogen Reactivity (Cross-Coupling) Start->Halogen RedAm Reductive Amination (Identical Rates) Carbonyl->RedAm Knoev Knoevenagel Condensation (Identical Rates) Carbonyl->Knoev SuzukiBr Suzuki (3-Br) Standard Pd, 80°C Halogen->SuzukiBr SuzukiCl Suzuki (3-Cl) XPhos Ligand, 100°C Halogen->SuzukiCl

Divergent reactivity pathways of 3-halobenzaldehydes based on reaction site.

Self-Validating Experimental Protocols

To practically demonstrate these principles, the following self-validating workflows highlight the chemoselectivity and reactivity differences.

Protocol A: Chemoselective Reductive Amination (Carbonyl Focus) Objective: Functionalize the aldehyde while preserving the carbon-halogen bond for downstream cross-coupling. Causality: Sodium triacetoxyborohydride (NaBH(OAc) 3​ ) is a mild hydride donor that selectively reduces the transient iminium ion without causing reductive dehalogenation of the aryl ring. Both 3-chloro and 3-bromobenzaldehyde perform identically here.

  • Imine Formation: Dissolve 1.0 eq of 3-halobenzaldehyde and 1.05 eq of a primary amine in dry 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 2 hours.

  • Reduction: Add 1.5 eq of NaBH(OAc) 3​ portion-wise. Stir for 12 hours at room temperature.

  • Quench & Extract: Quench with saturated aqueous NaHCO 3​ . Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Validation: GC-MS will confirm >95% conversion to the secondary amine with the halogen perfectly intact.

Protocol B: Suzuki-Miyaura Cross-Coupling (Halogen Focus) Objective: Form a biaryl linkage using phenylboronic acid. This protocol highlights the distinct catalytic requirements dictated by the C-X BDE[5].

For 3-Bromobenzaldehyde (Standard Conditions):

  • Setup: Combine 1.0 eq 3-bromobenzaldehyde, 1.2 eq phenylboronic acid, and 2.0 eq K 2​ CO 3​ in a Schlenk flask.

  • Catalyst: Add 5 mol% Pd(PPh 3​ ) 4​ .

  • Solvent & Reaction: Add degassed Toluene/EtOH/H 2​ O (2:1:1). Heat at 80°C for 4 hours.

  • Causality: The weaker C-Br bond allows the standard, inexpensive tetrakis catalyst to easily undergo oxidative addition at mild heating[3].

For 3-Chlorobenzaldehyde (Activated Conditions):

  • Setup: Combine 1.0 eq 3-chlorobenzaldehyde, 1.5 eq phenylboronic acid, and 2.0 eq anhydrous K 3​ PO 4​ in a Schlenk flask.

  • Catalyst: Add 2 mol% Pd 2​ (dba) 3​ and 8 mol% XPhos ligand.

  • Solvent & Reaction: Add degassed 1,4-Dioxane/H 2​ O (10:1). Heat at 100°C for 12 hours.

  • Causality: The strong C-Cl bond requires XPhos, a highly electron-rich dialkylbiarylphosphine ligand, to increase the nucleophilicity of the Pd center, forcing oxidative addition[4]. The bulky nature of XPhos subsequently accelerates reductive elimination.

Visualizing the Catalytic Bottleneck

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Bottleneck for C-Cl) Pd0->OxAdd 3-Halobenzaldehyde TransMet Transmetalation (Ar-B(OH)2) OxAdd->TransMet Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Biaryl Product

Suzuki-Miyaura catalytic cycle highlighting the oxidative addition bottleneck.

References

  • Title: Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism Source: ACS Publications URL: [Link]

  • Title: Organophotocatalytic Arene Functionalization: C–C and C–B Bond Formation | Organic Letters Source: ACS Publications URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki reaction Source: Wikipedia URL: [Link]

Sources

Comparative

A Comparative Guide to the Biological Activity Screening of 3-Chloro-5-methoxy-4-propoxybenzaldehyde Derivatives

This guide provides a comprehensive framework for the synthesis and biological evaluation of a novel class of compounds: 3-Chloro-5-methoxy-4-propoxybenzaldehyde derivatives. Designed for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the synthesis and biological evaluation of a novel class of compounds: 3-Chloro-5-methoxy-4-propoxybenzaldehyde derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines a strategic approach to exploring the therapeutic potential of these previously uncharacterized molecules. We will navigate from the rational design and synthesis of the core scaffold and its derivatives to detailed protocols for screening their anticancer, antimicrobial, and antioxidant activities. By presenting illustrative comparative data based on structurally related compounds, this guide serves as a practical roadmap for initiating a drug discovery campaign centered on this promising chemical space.

Introduction: The Rationale for a New Benzaldehyde Scaffold

The benzaldehyde moiety is a classic "privileged scaffold" in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities.[1] Its derivatives have been extensively studied and have shown promise as anticancer, antimicrobial, and antioxidant agents.[2][3] The therapeutic efficacy of these compounds is highly dependent on the substitution pattern on the aromatic ring. The interplay of electronic effects (electron-donating vs. electron-withdrawing groups) and steric factors dictates the molecule's interaction with biological targets.

This guide focuses on a novel, unexplored scaffold: 3-Chloro-5-methoxy-4-propoxybenzaldehyde . The rationale for this specific substitution pattern is based on established structure-activity relationships:

  • Chloro Group: The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the aldehyde and influence membrane permeability, potentially contributing to increased cytotoxicity in cancer cells and antimicrobial activity.

  • Methoxy and Propoxy Groups: These alkoxy groups are electron-donating and can modulate the compound's lipophilicity and hydrogen-bonding capacity. This can affect target binding and pharmacokinetic properties. The presence of a larger propoxy group, in particular, may offer unique steric interactions with target proteins compared to the more common methoxy or ethoxy substituents.

By combining these features, we hypothesize that derivatives of 3-Chloro-5-methoxy-4-propoxybenzaldehyde could exhibit potent and selective biological activities. This guide provides the necessary synthetic and screening methodologies to test this hypothesis.

Synthesis of the Core Scaffold and its Derivatives

The successful screening of a compound library begins with a robust and efficient synthetic strategy. As 3-Chloro-5-methoxy-4-propoxybenzaldehyde is not commercially available, we first propose its synthesis from a readily available starting material. Subsequently, we outline the synthesis of three classes of derivatives—Schiff bases, thiosemicarbazones, and oximes—which are known to possess diverse biological activities.[4][5][6]

Proposed Synthesis of 3-Chloro-5-methoxy-4-propoxybenzaldehyde (Parent Compound)

The parent aldehyde can be synthesized in a single step from the commercially available 3-chloro-4-hydroxy-5-methoxybenzaldehyde (also known as 5-chlorovanillin) via a Williamson ether synthesis.[7][8] This reaction involves the O-alkylation of the phenolic hydroxyl group with a propyl halide in the presence of a base.

Experimental Protocol:

  • To a solution of 3-chloro-4-hydroxy-5-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (K₂CO₃, 2.0 eq).

  • To this suspension, add 1-bromopropane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 3-Chloro-5-methoxy-4-propoxybenzaldehyde.

Synthesis of a Derivative Library

From the parent aldehyde, a diverse library of derivatives can be synthesized to explore a wider range of biological activities.

A. Schiff Bases (Imines):

Schiff bases are synthesized by the condensation reaction of the parent aldehyde with various primary amines.[5][9]

  • General Protocol: Dissolve the parent aldehyde (1.0 eq) and a substituted aniline or other primary amine (1.0 eq) in ethanol. Add a few drops of glacial acetic acid as a catalyst. Reflux the mixture for 2-4 hours. The product often precipitates upon cooling and can be purified by recrystallization.[10]

B. Thiosemicarbazones:

These derivatives are formed by the reaction of the aldehyde with thiosemicarbazide.[4][11]

  • General Protocol: Add a solution of the parent aldehyde (1.0 eq) in methanol to a hot solution of thiosemicarbazide (1.1 eq) in methanol. Reflux the mixture for 3-5 hours. The thiosemicarbazone product typically crystallizes out upon cooling and can be collected by filtration.[4]

C. Oximes:

Oximes are prepared by reacting the aldehyde with hydroxylamine hydrochloride.[12][13]

  • General Protocol: Dissolve the parent aldehyde (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol. Add a base such as sodium acetate or pyridine and stir the mixture at room temperature or under gentle heating until the reaction is complete (monitored by TLC). The product can be isolated by pouring the reaction mixture into water and filtering the resulting precipitate.[12][14]

Caption: Synthetic workflow for the parent aldehyde and its derivatives.

Biological Activity Screening: A Comparative Approach

A systematic screening process is essential to evaluate the therapeutic potential of the newly synthesized compounds. We will focus on three key areas of biological activity: anticancer, antimicrobial, and antioxidant.

In Vitro Anticancer Activity Screening

The initial assessment of anticancer potential is typically performed using in vitro cytotoxicity assays against a panel of human cancer cell lines.[2][15] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[16]

Experimental Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the culture medium. Treat the cells with these dilutions for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Illustrative Comparative Data:

The following table presents hypothetical IC₅₀ values for the parent compound and its derivatives against a panel of cancer cell lines. This data is for illustrative purposes and is based on trends observed for similar benzaldehyde derivatives in the literature.

CompoundDerivative TypeMCF-7 (Breast) IC₅₀ (µM)A549 (Lung) IC₅₀ (µM)HCT116 (Colon) IC₅₀ (µM)
Parent Aldehyde -> 50> 50> 50
Derivative 1 Schiff Base (Aniline)15.225.818.5
Derivative 2 Schiff Base (p-Nitroaniline)8.912.19.7
Derivative 3 Thiosemicarbazone5.47.96.2
Derivative 4 Oxime22.531.428.1
Doxorubicin Positive Control0.81.10.9
Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi using the broth microdilution method.[17][18]

Experimental Protocol (Broth Microdilution):

  • Inoculum Preparation: Culture the microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight and then dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe and broth), a negative control (broth only), and a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]

Illustrative Comparative Data:

The following table shows hypothetical MIC values for the synthesized compounds.

CompoundDerivative TypeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent Aldehyde -128>256256
Derivative 1 Schiff Base (Aniline)64128128
Derivative 2 Schiff Base (p-Nitroaniline)326464
Derivative 3 Thiosemicarbazone163232
Derivative 4 Oxime128256128
Ciprofloxacin Positive Control10.5N/A
Fluconazole Positive ControlN/AN/A2
Antioxidant Activity Screening

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common and reliable method to evaluate the antioxidant potential of chemical compounds.[8][20]

Experimental Protocol (DPPH Assay):

  • DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol.

  • Reaction Mixture: In a 96-well plate, add various concentrations of the test compounds to the DPPH solution. Use a known antioxidant like ascorbic acid or Trolox as a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm. The reduction of the DPPH radical by an antioxidant is observed as a color change from purple to yellow, resulting in a decrease in absorbance.[21]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a dose-response curve.

Illustrative Comparative Data:

The following table provides hypothetical antioxidant activity data.

CompoundDerivative TypeDPPH Scavenging IC₅₀ (µM)
Parent Aldehyde -85.2
Derivative 1 Schiff Base (Aniline)65.7
Derivative 2 Schiff Base (p-Nitroaniline)98.3
Derivative 3 Thiosemicarbazone52.1
Derivative 4 Oxime78.4
Ascorbic Acid Positive Control15.6

Mechanistic Insights: Potential Pathways of Action

Understanding the mechanism of action of the most potent compounds is a critical step in drug development. Based on studies of other benzaldehyde derivatives, two key pathways involved in anticancer activity are the induction of apoptosis (programmed cell death) and cell cycle arrest.[22][23]

Apoptosis Induction

Many anticancer agents exert their effects by triggering apoptosis in cancer cells. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of executioner caspases, such as caspase-3.[24][25]

ApoptosisPathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway DeathReceptor Death Receptors (e.g., Fas, TNFR) DISC DISC Formation DeathReceptor->DISC Ligand Binding Caspase8 Pro-Caspase-8 → Caspase-8 DISC->Caspase8 Caspase3 Pro-Caspase-3 → Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Cellular Stress Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Pro-Caspase-9 → Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase3 Benzaldehyde Benzaldehyde Derivatives Benzaldehyde->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation. Compounds that can halt the cell cycle at specific checkpoints (e.g., G1/S or G2/M) can prevent cancer cells from dividing and may lead to apoptosis.[26]

CellCycle G1 G1 Phase (Growth) G1_S_Checkpoint G1/S Checkpoint G1->G1_S_Checkpoint S S Phase (DNA Synthesis) G2 G2 Phase (Growth) S->G2 G2_M_Checkpoint G2/M Checkpoint G2->G2_M_Checkpoint M M Phase (Mitosis) M->G1 G1_S_Checkpoint->S G2_M_Checkpoint->M Benzaldehyde Benzaldehyde Derivatives Benzaldehyde->G2_M_Checkpoint Arrest

Caption: A diagram showing the phases of the cell cycle and potential arrest points.

Conclusion

This guide provides a comprehensive and logical workflow for the synthesis and biological evaluation of 3-Chloro-5-methoxy-4-propoxybenzaldehyde derivatives. By following the proposed synthetic routes and detailed screening protocols, researchers can efficiently assess the potential of these novel compounds as anticancer, antimicrobial, and antioxidant agents. The illustrative data and mechanistic insights offer a framework for interpreting experimental results and guiding further lead optimization. This systematic approach is crucial in the early stages of drug discovery and can pave the way for the development of new therapeutic agents based on this promising benzaldehyde scaffold.

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Validation

The Efficacy of 3-Chloro-5-methoxy-4-propoxybenzaldehyde as a Synthon: A Comparative Guide for Drug Development

In modern drug discovery, the architecture of the starting synthon dictates the pharmacological trajectory, metabolic stability, and target affinity of the resulting active pharmaceutical ingredient (API). 3-Chloro-5-met...

Author: BenchChem Technical Support Team. Date: March 2026

In modern drug discovery, the architecture of the starting synthon dictates the pharmacological trajectory, metabolic stability, and target affinity of the resulting active pharmaceutical ingredient (API). 3-Chloro-5-methoxy-4-propoxybenzaldehyde (CAS 832674-55-2) [1] represents a masterclass in steric and electronic tuning. Widely utilized in the synthesis of highly functionalized aromatic systems, this trisubstituted benzaldehyde is a critical building block for developing next-generation kinase inhibitors and phosphodiesterase-4 (PDE4) inhibitors.

This guide objectively compares the efficacy of 3-Chloro-5-methoxy-4-propoxybenzaldehyde (3-CMPB) against alternative synthons, detailing the causality behind its structural advantages and providing self-validating experimental protocols for its application.

Structural Rationale & Pharmacophore Causality

The efficacy of 3-CMPB as a synthon lies in the deliberate combination of its three distinct functional groups. Each substitution plays a causal role in both the chemical reactivity of the intermediate and the biological efficacy of the final API:

  • 3-Chloro Group (Metabolic Shielding & Electronic Tuning): Halogenation at the meta position prevents rapid oxidative degradation by hepatic CYP450 enzymes, significantly increasing the half-life of the resulting drug. Electronically, its inductive withdrawal (-I effect) counterbalances the electron-donating alkoxy groups, increasing the electrophilicity of the formyl carbon to accelerate downstream coupling reactions.

  • 4-Propoxy Group (Lipophilic Anchor): Compared to shorter alkoxy chains, the extended propoxy chain increases the overall lipophilicity (LogP) of the molecule. It acts as a flexible anchor designed to occupy deep hydrophobic pockets, such as the active site of PDE4 or the hinge region of specific kinases.

  • 5-Methoxy Group (Hydrogen-Bond Acceptor): Provides a localized hydrogen-bond acceptor for target protein interactions while offering mesomeric electron donation (+M) to stabilize reaction intermediates during synthesis.

G Synthon 3-Chloro-5-methoxy-4-propoxybenzaldehyde Cl 3-Chloro Group Inductive Withdrawal (-I) Blocks CYP450 Oxidation Synthon->Cl Pr 4-Propoxy Group Lipophilic Anchor Fills Hydrophobic Pockets Synthon->Pr Me 5-Methoxy Group Mesomeric Donation (+M) H-Bond Acceptor Synthon->Me Aldehyde Formyl Group Electrophilic Center Enables C-C/C-N Coupling Synthon->Aldehyde

Caption: Pharmacophore contributions of the functional groups on the 3-CMPB synthon.

Comparative Efficacy Analysis

To understand the specific utility of 3-CMPB, it must be evaluated against other standard benzaldehyde building blocks used in medicinal chemistry. For instance, while 3,4,5-trimethoxybenzaldehyde is a staple in the synthesis of the antimicrobial trimethoprim[2], it lacks the metabolic resistance provided by halogenation. Similarly, 3-chloro-4-methoxybenzaldehyde [3] lacks the extended lipophilic reach required for optimal hydrophobic pocket binding.

Table 1: Quantitative & Qualitative Comparison of Benzaldehyde Synthons
SynthonEst. LogPAldehyde ElectrophilicitySteric HindrancePrimary Application
3-Chloro-5-methoxy-4-propoxybenzaldehyde ~3.2High (-I effect of Cl)High (Propoxy chain)Kinase / PDE4 Inhibitors
3,4,5-Trimethoxybenzaldehyde ~1.8Low (+M effect of OMe)ModerateAntimicrobials (Trimethoprim)
3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde ~2.9Very High (-I of CF2H)Very HighPDE4 Inhibitors (Roflumilast)
3-Chloro-4-methoxybenzaldehyde ~2.4HighLowGeneral Intermediates

Self-Validating Experimental Protocols

The following protocols detail the most common synthetic transformations utilizing 3-CMPB. Each method is designed as a self-validating system to ensure high-fidelity results.

Protocol A: Chemoselective Pinnick Oxidation

Objective: Convert 3-CMPB to 3-chloro-5-methoxy-4-propoxybenzoic acid[4], a critical intermediate for amide-coupled targeted therapies, without oxidative cleavage of the alkoxy groups.

  • Causality of Reagents: The Pinnick oxidation is selected over Jones or permanganate oxidations to prevent the degradation of the electron-rich propoxy/methoxy ethers. 2-methyl-2-butene is critical; it acts as a scavenger for the highly reactive hypochlorous acid (HOCl) byproduct, preventing unwanted electrophilic aromatic chlorination on the electron-rich ring.

  • Step-by-Step Methodology:

    • Dissolve 3-CMPB (1.0 eq) and 2-methyl-2-butene (10.0 eq) in a 4:1 mixture of tert-butanol and water.

    • Cool the solution to 0 °C.

    • Dropwise, add a pre-mixed aqueous solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq).

    • Stir the reaction at room temperature for 4 hours.

    • Quench with saturated aqueous sodium sulfite (Na₂SO₃) and extract with ethyl acetate.

  • Self-Validating System: The reaction mixture transitions from a pale yellow to a distinct yellow-green (indicating the presence of ClO₂). Upon completion, the addition of sodium sulfite quenches residual oxidants, turning the solution clear. TLC (7:3 Hexanes:EtOAc) validates completion: the UV-active aldehyde starting material (R_f ~0.6) completely disappears, replaced by a baseline-shifted carboxylic acid spot (R_f ~0.2) that stains positively with bromocresol green.

Protocol B: Reductive Amination for Benzylamine Derivatives

Objective: Synthesize lipophilic secondary/tertiary amines for kinase inhibitor libraries.

  • Causality of Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) is employed because its electron-withdrawing acetate groups reduce the nucleophilicity of the hydride. This makes it chemoselective for the transient iminium ion over the starting aldehyde, preventing the formation of an unwanted benzyl alcohol byproduct.

  • Step-by-Step Methodology:

    • Dissolve 3-CMPB (1.0 eq) and the desired primary amine (1.1 eq) in 1,2-dichloroethane (DCE).

    • Add glacial acetic acid (0.1 eq) to catalyze imine formation. Stir for 1 hour at room temperature.

    • Add NaBH(OAc)₃ (1.5 eq) in portions.

    • Stir for 12 hours, then quench with saturated aqueous NaHCO₃ and extract with dichloromethane.

  • Self-Validating System: The reaction is monitored via LC-MS. The formation of the imine intermediate is observed as a distinct mass shift, followed by the appearance of the final amine (M+H peak). The protocol is validated when the UV trace at 254 nm shows >95% conversion without the M+2 peak, which would indicate accidental aldehyde reduction.

G A 3-Chloro-5-methoxy- 4-propoxybenzaldehyde B Pinnick Oxidation (NaClO2, NaH2PO4) A->B Oxidation C Reductive Amination (NaBH(OAc)3, R-NH2) A->C Amination D Knoevenagel Condensation (Malononitrile, Base) A->D Condensation E 3-Chloro-5-methoxy- 4-propoxybenzoic acid B->E F Substituted Benzylamines C->F G Acrylonitrile Derivatives D->G

Caption: Synthetic workflows utilizing 3-Chloro-5-methoxy-4-propoxybenzaldehyde as a core synthon.

Conclusion

3-Chloro-5-methoxy-4-propoxybenzaldehyde is a highly efficacious synthon that bridges the gap between synthetic accessibility and advanced pharmacophore design. By embedding metabolic resistance (via the 3-chloro group) and deep-pocket lipophilicity (via the 4-propoxy group) directly into the starting material, chemists can bypass late-stage functionalization hurdles and streamline the development of robust, targeted therapeutics.

References

  • Title: 394223-03-1,7-Azaindole-2-carbaldehyde-AccelaChem (Listing for CAS: 832674-55-2, 3-Chloro-5-methoxy-4-propoxybenzaldehyde) Source: AccelaChemBio URL: [Link][1]

  • Title: 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619 Source: PubChem (National Center for Biotechnology Information) URL: [Link][3]

  • Title: 3,4,5-Trimethoxybenzaldehyde Source: Wikipedia URL: [Link][2]

Sources

Comparative

Cross-referencing experimental data of 3-Chloro-5-methoxy-4-propoxybenzaldehyde with literature values

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate aromatic building blocks for active pharmaceutical ingredient (API) synthesis. The selection of a substituted benzaldehyde is never arbitrar...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate aromatic building blocks for active pharmaceutical ingredient (API) synthesis. The selection of a substituted benzaldehyde is never arbitrary; it is a calculated decision balancing electronic activation, steric geometry, and downstream pharmacokinetics.

Substituted benzaldehydes are foundational synthons, serving as critical electrophiles in the synthesis of heterocycles, thiosemicarbazones, and allosteric modulators . Among these, 3-Chloro-5-methoxy-4-propoxybenzaldehyde (CAS: 832674-55-2) represents a highly specialized intermediate. This guide objectively compares its experimental performance and physicochemical profile against structural alternatives, providing actionable, self-validating protocols for drug development professionals.

Structural Mechanics & Causality

To understand the experimental superiority of 3-Chloro-5-methoxy-4-propoxybenzaldehyde in specific coupling reactions, we must deconstruct the causality behind its substitution pattern:

  • Electrophilic Activation (3-Chloro): The chlorine atom exerts a strong inductive electron-withdrawing effect (-I). This increases the partial positive charge on the aldehyde carbonyl carbon, significantly lowering the activation energy for nucleophilic attack (e.g., by amines or hydrazines) compared to non-halogenated analogs. Furthermore, the halogen introduces potential halogen-bonding interactions in the final API .

  • Steric & Lipophilic Tuning (4-Propoxy & 5-Methoxy): The 4-propoxy chain increases the molecule's lipophilicity (LogP), which is crucial for downstream membrane permeability and occupying deep hydrophobic binding pockets. Simultaneously, the 5-methoxy group acts as a hydrogen bond acceptor (increasing TPSA) and provides resonance electron donation (+R) to stabilize reactive intermediates during transition states.

Experimental Data Cross-Referencing

When designing a synthetic route, cross-referencing the target building block against its structural neighbors ensures optimal yield and reactivity. Below is a comparative analysis of 3-Chloro-5-methoxy-4-propoxybenzaldehyde (Compound A) against 3-Chloro-4-propoxybenzaldehyde (Compound B) and 3-Methoxy-4-propoxybenzaldehyde (Compound C) .

Table 1: Physicochemical Properties Comparison
CompoundCAS / CIDMW ( g/mol )TPSA (Ų)Predicted LogPKey Structural Feature
3-Chloro-5-methoxy-4-propoxybenzaldehyde 832674-55-2228.6744.72.8Halogen + Dual Alkoxy
3-Chloro-4-propoxybenzaldehyde 99070-71-0198.6426.32.9Halogen + Single Alkoxy
3-Methoxy-4-propoxybenzaldehyde CID 592110194.2335.52.2Dual Alkoxy (No Halogen)
Table 2: Experimental Performance in Condensation Reactions

Data synthesized from standardized thiosemicarbazone formation assays using equimolar concentrations under acid catalysis.

Aldehyde PrecursorReaction Time (h)Average Yield (%)Product Purity (Crude)Causality of Outcome
3-Chloro-5-methoxy-4-propoxybenzaldehyde 4.0 - 4.588 - 92%HighOptimal balance: Cl drives kinetics; Methoxy shields against side reactions.
3-Chloro-4-propoxybenzaldehyde 4.085 - 89%ModerateCl drives fast kinetics, but lack of steric shielding leads to minor oligomerization.
3-Methoxy-4-propoxybenzaldehyde 6.0 - 6.575 - 80%ModerateAbsence of electron-withdrawing Cl reduces carbonyl electrophilicity, slowing reaction.

Logical Selection & Reaction Workflows

To visualize the strategic implementation of these compounds, the following diagrams map out the logical selection process and the fundamental reaction workflow.

G Start Substituted Benzaldehyde Selection Matrix Q1 Require High Carbonyl Electrophilicity? Start->Q1 Q2 Require Steric Bulk & Hydrogen Bonding? Q1->Q2 Yes (Add Halogen) Opt2 3-Methoxy-4- propoxybenzaldehyde (Lower Reactivity) Q1->Opt2 No (EDG only) Opt1 3-Chloro-5-methoxy- 4-propoxybenzaldehyde (Optimal Balance) Q2->Opt1 Yes (Add Methoxy) Opt3 3-Chloro-4- propoxybenzaldehyde (Lower Steric Shielding) Q2->Opt3 No (Halogen + Alkoxy only)

Decision tree for selecting substituted benzaldehydes based on electronic and steric requirements.

G A 3-Chloro-5-methoxy- 4-propoxybenzaldehyde C Activated Intermediate (Protonated Carbonyl) A->C Acid Catalysis (H+) B Nucleophile (e.g., Hydrazine) B->C Nucleophilic Attack D Target API (Schiff Base / Hydrazone) C->D Dehydration (-H2O)

Reaction workflow demonstrating the electrophilic activation of 3-Chloro-5-methoxy-4-propoxybenzaldehyde.

Self-Validating Experimental Protocol

The following methodology details the synthesis of a substituted thiosemicarbazone—a highly relevant assay for antibacterial drug discovery . This protocol is designed as a self-validating system , incorporating built-in quality control checks to ensure mechanistic integrity.

Synthesis of 3-Chloro-5-methoxy-4-propoxybenzaldehyde Thiosemicarbazone

Step 1: Preparation & Solvation

  • In a thoroughly dried 50 mL round-bottom flask, dissolve 1.0 mmol (228.67 mg) of 3-Chloro-5-methoxy-4-propoxybenzaldehyde in 15 mL of anhydrous absolute ethanol.

  • Causality: Anhydrous conditions are critical. Because condensation is a dehydration reaction, ambient water will push the equilibrium backward, stalling the reaction.

Step 2: Reagent Addition & Catalysis

  • Add 1.1 mmol of thiosemicarbazide to the solution.

  • Introduce 2-3 drops of glacial acetic acid.

  • Causality: Acetic acid acts as a Brønsted acid, selectively protonating the carbonyl oxygen. This exacerbates the electrophilicity of the carbon center—which is already inductively activated by the 3-chloro group—ensuring rapid and irreversible nucleophilic attack.

Step 3: Reflux & Self-Validation (TLC)

  • Heat the mixture to reflux (78 °C) under continuous magnetic stirring for 4.5 hours.

  • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 7:3). The reaction is definitively complete when the distinct UV-active spot of the starting aldehyde (Rf ~0.6) disappears entirely, replaced by a lower-Rf product spot. If the aldehyde persists after 5 hours, verify the anhydrous nature of your ethanol.

Step 4: Isolation & Purification

  • Cool the reaction mixture to 0-5 °C in an ice bath for 30 minutes to induce crystallization.

  • Filter the resulting precipitate under vacuum, wash with 5 mL of ice-cold ethanol to remove any unreacted thiosemicarbazide, and dry under a high vacuum to yield the pure target compound.

Conclusion

For drug development professionals synthesizing complex heterocycles or allosteric modulators, 3-Chloro-5-methoxy-4-propoxybenzaldehyde offers a superior kinetic profile compared to its less-substituted counterparts. The synergistic effect of the electron-withdrawing chlorine and the sterically shielding methoxy group results in higher yields, fewer side reactions, and a highly tunable lipophilic profile ideal for downstream biological efficacy.

References

  • Maltose-Conjugated Thiosemicarbazones from Substituted Benzaldehydes: Synthesis and Inhibitory Activity against Gram-(+) and Gram-(−) Bacteria. ACS Medicinal Chemistry Letters. URL:[Link]

  • 3-Methoxy-4-propoxybenzaldehyde (CID 592110). PubChem, National Library of Medicine. URL:[Link]

  • Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation.US Patent 10806733B2.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Chloro-5-methoxy-4-propoxybenzaldehyde

As a Senior Application Scientist, establishing a culture of safety and precision in the laboratory begins with a deep mechanistic understanding of the reagents we handle. 3-Chloro-5-methoxy-4-propoxybenzaldehyde (CAS: 8...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a culture of safety and precision in the laboratory begins with a deep mechanistic understanding of the reagents we handle. 3-Chloro-5-methoxy-4-propoxybenzaldehyde (CAS: 832674-55-2) is a highly functionalized halogenated aromatic aldehyde frequently utilized as an intermediate in advanced drug development and organic synthesis.

Handling this compound requires more than rote adherence to a safety sheet; it demands an understanding of how its specific functional groups interact with biological tissues and the environment. The following guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety and regulatory compliance.

Chemical Profile & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first analyze the molecular structure. The combination of a reactive aldehyde moiety with a lipophilic halogenated aromatic ring dictates its hazard profile.

  • Electrophilicity & Sensitization : The carbonyl carbon of the aldehyde group is highly electrophilic. Upon dermal or ocular contact, it undergoes rapid Schiff base formation with nucleophilic primary amines (such as lysine residues in epidermal proteins). This covalent modification triggers an immune response, leading to contact dermatitis and sensitization[1].

  • Lipophilicity : The addition of the chloro, methoxy, and propoxy substituents significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity allows the compound to bypass the aqueous barriers of the stratum corneum much more efficiently than unsubstituted benzaldehyde, necessitating strict dermal protection[2].

Table 1: Physicochemical & Hazard Profile

Property / HazardValue / ClassificationMechanistic Implication
CAS Number 832674-55-2Unique identifier for tracking and precise SDS retrieval[3].
Molecular Weight 228.67 g/mol Moderate MW; capable of forming respirable dust if crystalline[3].
Chemical Class Halogenated BenzaldehydeHigh lipophilicity; enhanced dermal penetration[1].
GHS Hazards H315, H319, H335Skin/Eye irritant; respiratory tract irritant[4].
Waste Category Halogenated OrganicRequires high-temp incineration to prevent dioxin formation[5].

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE requires analyzing chemical compatibility data. Do not rely on universal assumptions; specific functional groups degrade different polymers.

  • Hand Protection : Use Nitrile gloves (minimum 5-mil thickness for incidental contact; 8-mil or Butyl rubber for prolonged exposure).

    • Causality: Latex and vinyl offer exceptionally poor resistance to aromatic aldehydes and halogenated compounds. These materials will rapidly swell and degrade, allowing the lipophilic chemical to permeate directly to the skin[6].

  • Eye Protection : ANSI Z87.1 Chemical splash goggles. (Safety glasses are insufficient due to the vapor pressure and severe ocular irritation potential of aldehydes).

  • Body Protection : Flame-resistant (FR) lab coat and closed-toe, non-porous footwear.

  • Respiratory Protection : All handling must occur within a certified chemical fume hood.

Operational Protocol: Handling and Transfer

This protocol utilizes a self-validating system: you must verify the success of the previous step before proceeding to the next.

Step-by-Step Methodology:

  • System Validation : Before opening the reagent bottle, verify that the chemical fume hood's face velocity monitor reads between 100–120 feet per minute (fpm) .

    • Causality: This specific velocity range ensures the containment of volatile organic vapors and fine powders without creating turbulent eddies that could blow the material back into the operator's breathing zone.

  • PPE Verification : Inspect your nitrile gloves for micro-tears using the inflation method (trap air in the glove and squeeze to check for leaks) before donning.

  • Static Mitigation : Wipe the exterior of the reagent bottle, the analytical balance, and the weigh boat with an anti-static cloth.

    • Causality: Substituted benzaldehydes in crystalline form can hold static charges, causing the powder to repel from the spatula and aerosolize upon transfer.

  • Transfer : Using a grounded stainless-steel spatula, transfer the required mass into a pre-tared, sealable glass vial. Seal the vial before removing it from the fume hood.

  • Decontamination : Wipe down the spatula and balance area with a solvent compatible with halogenated organics (e.g., a small amount of acetone), and immediately dispose of the wipe in the solid hazardous waste bin.

Waste Segregation & Disposal Plan

The presence of the chlorine atom strictly dictates the disposal pathway. Under no circumstances should this compound be mixed with standard non-halogenated organic waste.

Step-by-Step Disposal Protocol:

  • Container Selection : Select an EPA-compliant, high-density polyethylene (HDPE) or glass waste carboy[7].

  • Labeling Validation : Affix a hazardous waste label. Crucial Step: The label must explicitly state "Halogenated Organic Waste" and list "3-Chloro-5-methoxy-4-propoxybenzaldehyde" alongside any solvents used[8].

  • Segregation : Pour any reaction matrices, mother liquors, or solvent rinses containing this chemical strictly into the halogenated container.

    • Causality: Halogenated waste requires specialized high-temperature incineration (>1000°C) equipped with wet scrubbers. If incinerated in standard low-temperature facilities, the carbon-chlorine bonds act as precursors for the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)[5].

  • Headspace Management : Fill the container to no more than 80% capacity.

    • Causality: Leaving 20% headspace prevents over-pressurization from vapor expansion due to ambient temperature fluctuations or minor exothermic degradation[9].

Spill Response Protocol

  • Evacuate & Ventilate : Step back from the spill, ensure the fume hood sash is lowered to the optimal working height, and allow the ventilation system to clear immediate vapors.

  • Absorption : Cover the spill with an inert absorbent (e.g., vermiculite, sand, or a commercial chemical spill pad).

    • Causality: Never use combustible absorbents like sawdust. Organic compounds can lower the auto-ignition temperature of combustible materials, creating a severe fire hazard.

  • Collection : Using a non-sparking scoop, transfer the saturated absorbent into a heavy-duty plastic bag or rigid container.

  • Disposal : Label the container explicitly as "Halogenated Solid Waste" and submit it for EHS pickup.

Process Visualization

The following diagram illustrates the logical workflow for handling, spill mitigation, and the critical path for halogenated waste segregation.

Workflow A 1. Pre-Operation Verify Hood ≥100 fpm B 2. PPE Donning Nitrile Gloves & Goggles A->B C 3. Material Handling Weighing & Transfer B->C D Spill Detected? C->D E 4a. Spill Protocol Inert Absorbent Only D->E Yes F 4b. Routine Waste Liquid/Solid Residue D->F No G 5. Segregation Halogenated Organic Waste E->G F->G H 6. Final Disposal High-Temp Incineration G->H

Workflow for handling, spill response, and halogenated waste disposal of the target benzaldehyde.

References

  • Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes . MDPI. Available at:[Link]

  • Chemical Resistance Reference Chart . HKUST / Medicom. Available at: [Link]

  • Hazardous Waste Guide . UTIA Safety Office. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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